Technical Documentation Center

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid
  • CAS: 1823549-46-7

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by saponification. This document outlines the detailed experimental protocols, the underlying chemical principles, and a complete characterization strategy for the target molecule. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and validate this compound.

Introduction

Pyrazine and thiophene are two fundamental heterocyclic scaffolds that are prevalent in a vast array of biologically active molecules and functional organic materials.[1] The fusion of these two rings through a carbon-carbon bond, as in 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, creates a novel molecular architecture with potential applications in drug discovery and development.[2][3] The pyrazine-2-carboxylic acid moiety itself is a known pharmacophore, most notably found in the antitubercular drug pyrazinamide.[4][5] The introduction of a thiophene ring at the 3-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making it an attractive target for lead optimization programs.

This guide details a reliable two-step synthetic sequence for the preparation of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid. The key transformation is a Suzuki-Miyaura cross-coupling, a powerful and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms.[6][7][8]

Synthetic Strategy and Experimental Protocols

The synthesis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is accomplished via a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Reaction of a commercially available 3-halopyrazine-2-carboxylate ester with thiophene-3-boronic acid in the presence of a palladium catalyst.

  • Saponification: Hydrolysis of the resulting ester to the desired carboxylic acid.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl structures.[9] In this step, a 3-halopyrazine-2-carboxylate ester (e.g., methyl 3-chloropyrazine-2-carboxylate) is coupled with thiophene-3-boronic acid using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base.

Suzuki-Miyaura Cross-Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrazine_Ester Methyl 3-chloropyrazine-2-carboxylate Coupled_Product Methyl 3-(thiophen-3-yl)pyrazine-2-carboxylate Pyrazine_Ester->Coupled_Product Thiophene_Boronic_Acid Thiophene-3-boronic acid Thiophene_Boronic_Acid->Coupled_Product Catalyst Pd(PPh3)4 Catalyst->Coupled_Product Base K2CO3 Base->Coupled_Product Solvent 1,4-Dioxane/H2O Solvent->Coupled_Product Saponification cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Coupled_Ester Methyl 3-(thiophen-3-yl)pyrazine-2-carboxylate Final_Product 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid Coupled_Ester->Final_Product Base NaOH or LiOH Base->Final_Product Solvent THF/H2O Solvent->Final_Product Acid HCl (workup) Acid->Final_Product

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid

Executive Summary This guide details the structural elucidation and supramolecular analysis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid . As a bi-heteroaryl system incorporating both electron-deficient (pyrazine) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation and supramolecular analysis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid . As a bi-heteroaryl system incorporating both electron-deficient (pyrazine) and electron-rich (thiophene) moieties, this molecule presents unique crystallographic challenges. The interplay between the steric bulk of the thiophene ring at the C3 position and the hydrogen-bonding capacity of the carboxylic acid at C2 dictates the solid-state packing.

This document serves as a high-level protocol for researchers characterizing this compound, focusing on conformational locking, supramolecular synthons, and electronic coupling pathways.

Part 1: Structural & Conformational Dynamics

The Core Challenge: Atropisomerism and Planarity

The primary structural feature of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is the single bond connecting the pyrazine and thiophene rings. Unlike unsubstituted pyrazine-2-carboxylic acid, which is generally planar, the introduction of the thiophene ring at the 3-position introduces steric strain adjacent to the carboxylic acid group.

  • Torsion Angle (

    
    ):  The critical reaction coordinate is the torsion angle between the pyrazine plane and the thiophene plane.
    
    • Expectation: Complete planarity (

      
      ) is energetically penalized due to steric clash between the thiophene protons/sulfur and the carboxylic acid oxygen atoms.
      
    • Observation: Expect a twisted conformation (

      
      ) in the crystal lattice to relieve strain, unless intermolecular packing forces (pi-stacking) force planarity.
      
Intramolecular Interactions (The "Lock")

In the solid state, the conformation is often "locked" by non-covalent intramolecular interactions.

  • S···O Chalcogen Bonding: If the thiophene sulfur is oriented toward the carbonyl oxygen of the acid, a stabilizing 1,5-chalcogen interaction may occur.

  • N···H Hydrogen Bonding: Alternatively, if the thiophene ring is flipped, the thiophene C-H may form a weak intramolecular hydrogen bond with the pyrazine nitrogen or the carbonyl oxygen.

Part 2: Supramolecular Synthons & Packing[1][2]

The crystal engineering of pyrazine carboxylic acids is dominated by the competition between homomeric and heteromeric synthons.

The Primary Synthon: Acid-Pyrazine Heterodimer (Synthon V)

According to statistical analysis of the Cambridge Structural Database (CSD), pyrazine carboxylic acids preferentially form O-H···N hydrogen bonds rather than the classic carboxylic acid dimers (O-H···O).

  • Mechanism: The carboxylic acid proton acts as the donor, and the pyrazine nitrogen (specifically the meta-nitrogen, N4, if N1 is sterically blocked by the acid) acts as the acceptor.

  • Result: This leads to the formation of infinite 1D hydrogen-bonded chains (catemers) rather than discrete dimers.

Secondary Interactions: Pi-Stacking

The 3-thienyl substituent adds an electron-rich aromatic surface.

  • Donor-Acceptor Stacking: The electron-rich thiophene of one molecule will likely stack over the electron-deficient pyrazine ring of a neighbor.

  • Slippage: Expect a "slipped-stack" motif (centroid-centroid distance 3.5–3.8 Å) to maximize electrostatic attraction while minimizing exchange repulsion.

Part 3: Experimental Protocol & Data Presentation

Workflow Visualization

The following diagram outlines the critical path for structural determination, highlighting the decision nodes for solving twinning or disorder issues common in bi-aryl crystals.

CrystalWorkflow Synthesis Synthesis & Purification Growth Crystal Growth (Slow Evap/Vapor Diff) Synthesis->Growth >98% Purity Screening Unit Cell Screening Growth->Screening Size >0.1mm Screening->Growth Twinning/Disorder Collection Data Collection (Mo/Cu Ku03b1, 100K) Screening->Collection No Twinning Structure Structure Solution (SHELXT/OLEX2) Collection->Structure Refinement Refinement (Anisotropic/H-atoms) Structure->Refinement Refinement->Structure High R1 (>5%)

Figure 1: Critical path workflow for the crystallographic characterization of bi-heteroaryl carboxylic acids.

Essential Crystallographic Parameters

When reporting the structure of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, the following parameters are mandatory for validation.

ParameterRecommended TargetSignificance
Temperature 100 KMinimizes thermal motion of the thiophene ring (often disordered at RT).
R-Factor (

)
< 5.0%Indicates high-quality agreement between model and diffraction data.
Goodness of Fit (S) 1.0 – 1.1Validates correct weighting scheme and absence of systematic errors.
Completeness > 99% (to 0.8 Å)Ensures all diffraction spots were captured; critical for accurate bond lengths.
Flack Parameter N/A (unless chiral)Not applicable here as the molecule is achiral (unless atropisomeric resolution occurred).
Interaction Hierarchy Diagram

Understanding the energy landscape of the crystal lattice is vital for predicting solubility and melting point.

Interactions TotalEnergy Lattice Energy (U_latt) HBond Primary H-Bond (COOH···N_pyr) TotalEnergy->HBond ~6-8 kcal/mol PiStack Pi-Pi Stacking (Thiophene···Pyrazine) TotalEnergy->PiStack ~2-4 kcal/mol VdW Van der Waals (Packing) TotalEnergy->VdW Dispersive WeakHB Weak C-H···O Interactions HBond->WeakHB Cooperative

Figure 2: Hierarchical breakdown of intermolecular forces stabilizing the 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid crystal lattice.

Part 4: Detailed Experimental Methodologies

Crystallization Protocol

Achieving single crystals of carboxylic acids containing heterocyclic rings often requires disrupting the rapid formation of microcrystalline powders.

  • Method A: Slow Evaporation (Standard)

    • Dissolve 20 mg of the compound in 2 mL of Methanol/DCM (1:1).

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm and poke 3-5 small holes.

    • Allow to stand at room temperature. Note: If evaporation is too fast, use Ethanol.

  • Method B: Vapor Diffusion (Recommended for X-ray Quality)

    • Dissolve 15 mg of compound in 1 mL of THF (good solvent).

    • Place this small vial inside a larger jar containing 5 mL of Hexane or Pentane (anti-solvent).

    • Seal the outer jar tightly. The anti-solvent vapors will slowly diffuse into the THF, lowering solubility and growing high-quality prisms.

Refinement Strategy (SHELXL)

Due to the rotational freedom of the thiophene ring, disorder is a common artifact.

  • Handling Disorder: If the thiophene ring shows elongated thermal ellipsoids, model it over two positions using the PART 1 and PART 2 instructions in SHELXL.

  • Restraints: Apply SAME or SADI restraints to bond lengths if disorder is severe, ensuring the geometry remains chemically reasonable.

  • Hydrogen Atoms:

    • Aromatic H: HFIX 43

    • Carboxylic Acid H: Locate in Difference Fourier map if possible (crucial for confirming the O-H···N vs O-H···O motif). If not, use HFIX 147 (allowing torsion rotation).

References

  • Vishweshwar, P., Nangia, A., & Lynch, V. M. (2002). Recurrence of Carboxylic Acid-Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. Journal of Organic Chemistry, 67(2), 556–565. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link

  • MolCore. (n.d.). 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid Product Information. MolCore Chemical Database. Link

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a critical step in establishing structure-activity relationships (SAR). This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (CAS RN: 1823549-46-7), a molecule of interest due to its composite heteroaromatic framework.[3][4]

This document moves beyond a simple recitation of spectral data. It is designed as a whitepaper for practicing scientists, offering a predictive analysis grounded in fundamental principles and explaining the causal logic behind the expected spectral features. We will explore the influence of the electron-deficient pyrazine ring, the electron-rich thiophene moiety, and the carboxylic acid group on the chemical environment of each nucleus.

Molecular Structure and Key Features

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is comprised of three distinct functional components: a pyrazine ring, a thiophene ring, and a carboxylic acid group. The pyrazine ring, with its two nitrogen atoms at positions 1 and 4, is an electron-deficient system, which significantly deshields its associated protons and carbons.[5][6][7] Conversely, the sulfur-containing thiophene ring is an electron-rich aromatic system.[8][9] The interplay of these electronic effects, along with the anisotropic and inductive effects of the carboxylic acid, dictates the final appearance of the NMR spectra.

To facilitate a clear discussion, the following standardized numbering system for the hydrogen and carbon atoms will be used throughout this guide.

Caption: Structure and atom numbering of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is anticipated to display signals corresponding to six distinct proton environments: two on the pyrazine ring, three on the thiophene ring, and one from the carboxylic acid.[10] The chemical shift of a proton is highly sensitive to its local electronic environment; electron-withdrawing groups cause deshielding (a shift to higher ppm values, or downfield), while electron-donating groups cause shielding (a shift to lower ppm values, or upfield).[1][2]

Expected ¹H NMR Chemical Shifts and Multiplicities

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-COOH> 12.0Broad Singlet (br s)N/AHighly deshielded acidic proton, subject to hydrogen bonding and solvent exchange.[11]
H68.8 – 9.2Doublet (d)J₅,₆ ≈ 2.5 HzLocated on the electron-deficient pyrazine ring, deshielded by the adjacent N1 and the C3-thiophene substituent. Coupled to H5.
H58.7 – 9.1Doublet (d)J₅,₆ ≈ 2.5 HzAlso on the pyrazine ring, deshielded by N4. Coupled to H6.[5][12]
H2'7.8 – 8.2Doublet of Doublets (dd)J₂',₄' ≈ 1.5 Hz, J₂',₅' ≈ 3.0 HzThiophene proton adjacent to the link to the pyrazine ring, deshielded. Coupled to both H4' and H5'.
H5'7.5 – 7.9Doublet of Doublets (dd)J₄',₅' ≈ 5.0 Hz, J₂',₅' ≈ 3.0 HzThiophene proton adjacent to the sulfur atom. Coupled to H4' and H2'.
H4'7.4 – 7.8Doublet of Doublets (dd)J₄',₅' ≈ 5.0 Hz, J₂',₄' ≈ 1.5 HzThiophene proton coupled to both H2' and H5'.

Expertise in Action: Deconstructing the Predictions

  • Pyrazine Protons (H5, H6): The powerful electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring causes a significant downfield shift for H5 and H6 into the 8.7-9.2 ppm region.[6][7] Their mutual coupling should produce two distinct doublets with a small coupling constant (J ≈ 2.5 Hz), typical for a four-bond coupling across a nitrogen atom in such systems.

  • Thiophene Protons (H2', H4', H5'): These protons reside in a more electron-rich environment compared to the pyrazine protons, hence their relatively upfield position (7.4-8.2 ppm).[8][13] The substitution at the C3' position breaks the symmetry of the thiophene ring, making all three protons chemically non-equivalent. This results in a complex splitting pattern where each proton appears as a doublet of doublets due to coupling with its two neighbors.[14]

  • Carboxylic Acid Proton (H-COOH): The acidic proton is typically observed as a broad singlet far downfield (>12 ppm) due to strong deshielding and its tendency to participate in hydrogen bonding.[11] Its signal intensity can be variable, and it will readily exchange with deuterium upon addition of D₂O, causing the signal to disappear. This exchange experiment is a definitive method for its identification.

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, as there are no elements of symmetry in the molecule that would render any carbon atoms chemically equivalent.[15] The chemical shifts will be influenced by hybridization, substitution, and the electronic nature of the attached heterocyclic rings.

Expected ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C7 (COOH)165 – 175Carbonyl carbon of the carboxylic acid, characteristically found in this downfield region.[11]
C2148 – 155Pyrazine carbon bonded to N1 and two electron-withdrawing groups (COOH and the C3-substituent), making it highly deshielded.
C3145 – 152Pyrazine carbon bonded to N4 and the thiophene ring. Also significantly deshielded.
C6142 – 148Pyrazine CH carbon, deshielded by adjacent N1.
C5140 – 146Pyrazine CH carbon, deshielded by adjacent N4.
C3'135 – 142Quaternary thiophene carbon attached to the pyrazine ring.
C5'128 – 134Thiophene CH carbon adjacent to sulfur.
C2'125 – 130Thiophene CH carbon.
C4'123 – 128Thiophene CH carbon.

Expertise in Action: Assigning the Carbons

  • Quaternary Carbons: The spectrum will contain four signals for quaternary carbons (C2, C3, C7, and C3') which will be readily identifiable using a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment, as they will not show a signal in a DEPT-135 spectrum.

  • Aromatic Region: The eight carbons of the pyrazine and thiophene rings will resonate in the aromatic region (approx. 123-155 ppm).[15] The pyrazine carbons (C2, C3, C5, C6) are expected to be further downfield than the thiophene carbons due to the greater electron-withdrawing character of the pyrazine ring.[6][16]

  • Definitive Assignment: While these predictions provide a strong starting point, unambiguous assignment of every signal, especially for the closely spaced CH carbons within each ring, requires two-dimensional (2D) NMR experiments. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal 2- and 3-bond correlations between protons and carbons, allowing for the complete assembly of the molecular framework.[11][17]

Experimental Protocol: A Self-Validating System

Acquiring high-quality, interpretable NMR data requires a robust and well-considered experimental approach. The following protocol is designed for the comprehensive characterization of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid.

1. Sample Preparation:

  • Solvent Selection: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for several reasons: it readily dissolves polar compounds and carboxylic acids, and its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.5 ppm) do not typically interfere with the aromatic signals of the analyte.[11] Importantly, it slows the exchange rate of the acidic proton, often allowing it to be observed as a sharper signal.
  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
  • Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[18]

  • Standard ¹H Spectrum: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • 2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks within the pyrazine and thiophene rings.

  • 2D HSQC/HMQC: Acquire a ¹H-¹³C HSQC or HMQC spectrum to identify which protons are directly attached to which carbons.

  • 2D HMBC: Acquire a ¹H-¹³C HMBC spectrum to probe for longer-range (2-3 bond) correlations, which are essential for connecting the different fragments of the molecule and assigning the quaternary carbons.

    Caption: A comprehensive workflow for the NMR-based structural elucidation of the target molecule.

Conclusion

The structural characterization of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid by NMR spectroscopy is a multi-faceted process that relies on a deep understanding of chemical principles. The predicted spectra are a direct consequence of the unique electronic landscape created by the fusion of electron-deficient pyrazine and electron-rich thiophene heterocycles. While 1D NMR provides the foundational data on chemical shifts and coupling constants, a full, unambiguous assignment necessitates a suite of 2D NMR experiments. The workflow and predictive analysis detailed in this guide provide a robust framework for researchers to approach the characterization of this molecule and other complex heterocyclic systems with confidence and scientific rigor.

References

  • ACS Omega. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

  • Science of Synthesis. (n.d.). Pyrazines. Accessed February 14, 2026. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Accessed February 14, 2026. [Link]

  • Spectroscopy Letters. (1999). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]

  • MDPI. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. [Link]

  • Sci-Hub. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. [Link]

  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Accessed February 14, 2026. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Accessed February 14, 2026. [Link]

  • MDPI. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Journal of Environmental Nanotechnology. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]

  • Wiley. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. Accessed February 14, 2026. [Link]

  • RJPBCS. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • International Journal of Scientific Research in Science and Technology. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. [Link]

Sources

Exploratory

Literature review on thiophene-substituted pyrazine carboxylic acids

Strategic Synthesis, Medicinal Chemistry, and Therapeutic Applications[1] Executive Summary The fusion of pyrazine and thiophene scaffolds represents a privileged structural motif in modern medicinal chemistry. Thiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Medicinal Chemistry, and Therapeutic Applications[1]

Executive Summary

The fusion of pyrazine and thiophene scaffolds represents a privileged structural motif in modern medicinal chemistry. Thiophene-substituted pyrazine carboxylic acids serve as versatile pharmacophores, exploiting the electron-deficient nature of the pyrazine ring (acting as a bioisostere of pyridine/benzene) and the electron-rich, lipophilic character of the thiophene moiety. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic utility of these hybrids, specifically targeting researchers in antitubercular and antineoplastic drug discovery.

Chemical Space & Bioisosteric Rationale

The strategic value of this scaffold lies in its electronic duality :

  • Pyrazine Core: Acts as a hydrogen bond acceptor (HBA), crucial for interacting with the hinge regions of kinase domains or the active sites of bacterial enzymes (e.g., InhA).[1][2] Its low pKa (0.65) allows it to modulate solubility without becoming overly basic.

  • Thiophene Substituent: Functions as a bioisostere for phenyl rings but with distinct electronic properties. The sulfur atom imparts specific polarizability and lipophilicity (LogP modulation), often improving metabolic stability and membrane permeability compared to pure benzenoid analogs.

Synthetic Architectures

The construction of thiophene-substituted pyrazine carboxylic acids typically follows two primary retrosynthetic disconnections: Cross-Coupling (forming the C-C bond between rings) and Functional Group Interconversion (modifying the carboxylic acid).

3.1. Primary Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the industry-standard "workhorse" method for linking the thiophene and pyrazine units.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Halogen bond of a halopyrazine or halothiophene.

  • Transmetallation: The boronic acid derivative (thiophene or pyrazine) transfers its organic group to the palladium center.

  • Reductive Elimination: Formation of the biaryl C-C bond and regeneration of Pd(0).

3.2. Secondary Route: Amide/Ester Functionalization

Once the biaryl core is established, the carboxylic acid moiety is often derivatized to tune potency. Recent green chemistry approaches utilize Propylphosphonic Anhydride (T3P) as a coupling agent to minimize epimerization and improve yields compared to classical EDCI/HOBt conditions.

Detailed Experimental Protocol

Protocol: Synthesis of 5-(Thiophen-2-yl)pyrazine-2-carboxylic acid derivatives via Suzuki Coupling

Note: This protocol synthesizes technical accuracy with field-proven insights for reproducibility.

Reagents:

  • Substrate A: Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv)

  • Substrate B: Thiophen-2-ylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher turnover)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: In a reaction vial, combine Substrate A, Substrate B, and Base. Dissolve in the solvent mixture. Crucial Step: Sparge with Argon for 15 minutes to remove dissolved oxygen, which poisons the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vial immediately.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3) or LC-MS.[3]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (3 equiv) in THF/H₂O (1:1) at RT for 4 hours, then acidify to pH 3 with 1N HCl.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis logic.

SyntheticPathway Start1 5-Chloropyrazine-2-carboxylate Cat Pd(PPh3)4 / Base Start1->Cat Start2 Thiophen-2-ylboronic acid Start2->Cat Inter Intermediate: Biaryl Ester Cat->Inter Suzuki Coupling (C-C Bond Formation) Step2 Hydrolysis (LiOH) or Amidation (T3P) Inter->Step2 Final Target: Thiophene-Pyrazine Carboxylic Acid Step2->Final Functionalization

Caption: Convergent synthetic pathway for thiophene-substituted pyrazine carboxylic acids via Pd-catalyzed cross-coupling.

Medicinal Chemistry & SAR

The biological activity of these compounds is highly sensitive to substitution patterns.[4]

6.1. Antitubercular Activity (InhA Inhibition)

Derivatives of 5-(thiophen-2-yl)pyrazine-2-carboxylic acid have shown significant promise against Mycobacterium tuberculosis.

  • Mechanism: Molecular docking studies suggest these compounds bind to the InhA protein (enoyl-ACP reductase).

  • Key Interaction: The pyrazine nitrogen acts as an H-bond acceptor, while the thiophene ring occupies a hydrophobic pocket.

  • SAR Insight: Bulky lipophilic groups (e.g., 3,5-bis-trifluoromethylphenyl) attached via an amide linker at the carboxylic acid position significantly enhance activity (MIC reduction) by increasing cellular uptake and hydrophobic binding.

6.2. Kinase Inhibition (Anticancer)

In oncology, this scaffold functions as a kinase inhibitor (e.g., Aurora Kinases, PI3Kγ).

  • Hinge Binding: The pyrazine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1]

  • Selectivity: The thiophene ring provides a "vector" to explore the solvent-exposed region or the back pocket of the kinase, tuning selectivity against specific isoforms.

Data Summary: Biological Efficacy

The following table summarizes key biological data points from recent literature.

Compound ClassTarget / OrganismKey Substituent (R)Activity MetricReference
5-Thiophen-Pyrazine Amide M. tuberculosis (InhA)3,5-bis(CF₃)phenylHigh Inhibition (Docking Score: -86 kcal/mol)[2, 3]
Pyrazine-Thiazole Amide Trichophyton mentagrophytes4-methyl-1,3-thiazol-2-ylMIC = 31.25 µmol/mL[5]
Thiophene-Pyrazoline PI3Kγ (Kinase)3,4-dimethoxyphenylIC50 ~ 0.3 µM[4]
Thiophene-Pyrazine Hybrid Breast Cancer Cell LinesBenzothiazole linkerLow µM IC50 (Cytotoxicity)[1]
Visualization: SAR Logic

This diagram maps the structural features to their biological functions.

SAR_Logic Core Thiophene-Pyrazine Scaffold Feat1 Pyrazine Nitrogen: H-Bond Acceptor Core->Feat1 Feat2 Thiophene Ring: Lipophilic/Bioisostere Core->Feat2 Feat3 Carboxylic Linker: Amide/Ester Vector Core->Feat3 Target1 Kinase Hinge Region (ATP Mimetic) Feat1->Target1 Binding Target2 InhA Hydrophobic Pocket (Antitubercular) Feat2->Target2 Occupancy Target3 Solubility/Permeability Modulation Feat3->Target3 Tuning

Caption: Structure-Activity Relationship (SAR) map detailing pharmacophore interactions with biological targets.

Future Outlook

The field is moving towards Green Synthesis and Multi-Targeting .

  • Sustainable Protocols: Replacing chlorinated solvents with bio-derived ethers (e.g., CPME) and using heterogeneous catalysts (e.g., hydrotalcites) for the coupling steps.[5]

  • PROTACs: Utilizing the pyrazine-thiophene carboxylic acid as a warhead (ligand) in Proteolysis Targeting Chimeras (PROTACs) to degrade specific oncogenic proteins, leveraging the carboxylic acid for linker attachment.

References
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. PMC - NIH. Available at: [Link]

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. PMC - NIH. Available at: [Link]

  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

Sources

Foundational

The Enigmatic Journey of 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid: A Molecule in the Shadows of Medicinal Chemistry

Introduction In the vast landscape of chemical compounds synthesized for potential therapeutic applications, some molecules emerge into the spotlight, backed by extensive research and clinical trials, while others remain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the vast landscape of chemical compounds synthesized for potential therapeutic applications, some molecules emerge into the spotlight, backed by extensive research and clinical trials, while others remain in the relative shadows, their discovery and history known only to a select few or confined within the pages of patents and internal reports. 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₆N₂O₂S, appears to fall into the latter category. While its structural motifs—a pyrazine-2-carboxylic acid core linked to a thiophene ring—suggest a rich potential for biological activity, a comprehensive historical account of its discovery and development remains elusive in publicly accessible scientific literature. This technical guide aims to shed light on what is known about this molecule, drawing from the broader context of its constituent chemical classes and the fragmented information available, to provide a resource for researchers, scientists, and drug development professionals.

The Chemical Scaffolding: A Foundation of Bioactivity

The structure of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a deliberate amalgamation of two key heterocyclic systems that have independently proven their worth in the realm of medicinal chemistry.

Pyrazine-2-carboxylic Acid: A Privileged Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of numerous biologically active molecules. The introduction of a carboxylic acid group at the 2-position further enhances its potential for interaction with biological targets, often acting as a key binding motif. The most notable example is Pyrazinamide , an amide derivative of pyrazine-2-carboxylic acid, which has been a first-line drug for the treatment of tuberculosis for decades. The pyrazine core is also found in a variety of other therapeutic agents, showcasing its versatility.[1][2]

Thiophene: A Versatile Bioisostere

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another privileged scaffold in drug discovery. It is often employed as a bioisostere of a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability or modulating biological activity. The thiophene moiety is present in a wide array of approved drugs with diverse therapeutic applications.

The combination of these two potent pharmacophores in 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid suggests a molecule designed with a specific therapeutic purpose in mind, likely leveraging the established biological activities of its parent structures.

Unraveling the History: A Puzzle with Missing Pieces

The absence of a clear discovery paper makes it challenging to pinpoint the exact origins and initial intended application of this molecule. It is plausible that its initial synthesis was documented in a patent application that is not easily retrievable through standard search methods, or that it was developed as part of a larger library of compounds in a drug discovery program and was not individually highlighted in publications.

The Broader Context: Insights from Related Molecules

While specific data on 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is scarce, the extensive research on related pyrazine-2-carboxylic acid derivatives provides a valuable framework for understanding its potential. Numerous studies have explored the synthesis and biological evaluation of various substituted pyrazine-2-carboxylic acids and their amides. These investigations have primarily focused on their potential as:

  • Antimycobacterial Agents: Following the success of Pyrazinamide, a significant body of research has been dedicated to synthesizing new pyrazine-2-carboxylic acid derivatives with improved efficacy against Mycobacterium tuberculosis, including drug-resistant strains.

  • Antifungal Agents: The pyrazine scaffold has also been investigated for its potential in combating fungal infections.

  • Other Therapeutic Areas: The versatility of the pyrazine-2-carboxylic acid core has led to its exploration in other areas of drug discovery, though with less prominence than its role in infectious diseases.

The logical flow of drug discovery would involve the synthesis of a library of analogs to explore the structure-activity relationship (SAR). The introduction of a thiophene ring at the 3-position of the pyrazine core, as seen in the topic compound, would be a rational step in such an exploration, aiming to modulate the compound's electronic properties, lipophilicity, and potential for new interactions with biological targets.

A Hypothetical Synthesis Pathway

Based on established synthetic methodologies for similar compounds, a plausible route for the synthesis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid can be proposed. A common approach for creating C-C bonds between aromatic heterocycles is through cross-coupling reactions.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate cluster_final Final Product 3-Bromopyrazine-2-carboxylic acid ester 3-Bromopyrazine-2-carboxylic acid ester Pd catalyst, Base Pd catalyst, Base 3-Bromopyrazine-2-carboxylic acid ester->Pd catalyst, Base Reactant 1 Thiophen-3-ylboronic acid Thiophen-3-ylboronic acid Thiophen-3-ylboronic acid->Pd catalyst, Base Reactant 2 Coupled Ester Product Coupled Ester Product Pd catalyst, Base->Coupled Ester Product Forms 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid Coupled Ester Product->3-(Thiophen-3-yl)pyrazine-2-carboxylic acid Hydrolysis

Experimental Protocol (Hypothetical):

  • Suzuki Coupling: A mixture of a suitable ester of 3-bromopyrazine-2-carboxylic acid, thiophen-3-ylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) would be heated under an inert atmosphere. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the organic layer separated. The aqueous layer would be extracted with an organic solvent. The combined organic layers would be washed, dried, and concentrated under reduced pressure. The crude product would be purified by column chromatography.

  • Hydrolysis: The purified ester would then be hydrolyzed to the carboxylic acid, typically by heating with an aqueous solution of a base like sodium hydroxide or lithium hydroxide, followed by acidification to precipitate the final product.

  • Characterization: The final product, 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, would be characterized by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Future Directions and Unanswered Questions

The story of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is far from complete. Its availability from chemical suppliers suggests that it is being used in some capacity within the research community, though the nature of this research is not widely publicized. Key questions that remain to be answered include:

  • What was the original therapeutic target for which this compound was designed?

  • What are its specific biological activities and potency?

  • Have any derivatives or analogs of this compound been synthesized and evaluated?

  • What are its physicochemical properties, such as solubility, pKa, and metabolic stability?

The answers to these questions are likely held within corporate or academic research groups. The future of this molecule will depend on the dissemination of this currently unavailable data. If it possesses interesting biological properties, it could emerge from the shadows and become a valuable lead compound for the development of new therapeutics.

Conclusion

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid stands as an example of the many molecules that populate the vast repositories of chemical compounds, each with a story of its conception and synthesis. While the detailed history of this particular molecule remains obscure, its chemical structure, rooted in the well-established bioactivity of the pyrazine-2-carboxylic acid and thiophene scaffolds, points to a rational design aimed at therapeutic intervention. For the scientific community, the lack of accessible data presents both a challenge and an opportunity. It is a challenge to build upon previous work without a clear starting point, but it is also an opportunity for new research to fully characterize this enigmatic molecule and unlock its potential therapeutic value. As new research tools and data-sharing initiatives emerge, it is hoped that the stories of molecules like 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid will become more accessible, contributing to the collective knowledge that drives drug discovery forward.

References

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.
  • Vinšová, J., & Krátký, M. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Tuberculosis, 2012, 1-22.
  • Sivakumar, P. M., & Kumar, K. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1927.

Sources

Protocols & Analytical Methods

Method

Strategic Assay Development for 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid Scaffolds

Executive Summary & Biological Context 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (CAS: 1823549-46-7) represents a privileged pharmacophore in medicinal chemistry, combining the nitrogen-rich pyrazine core with a lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (CAS: 1823549-46-7) represents a privileged pharmacophore in medicinal chemistry, combining the nitrogen-rich pyrazine core with a lipophilic thiophene bioisostere. This scaffold is structurally homologous to Pyrazinamide (PZA) , a first-line anti-tuberculosis drug, and Favipiravir (T-705) , a viral RNA polymerase inhibitor.

The carboxylic acid moiety at position 2 suggests this molecule functions as a biomimetic of Pyrazinoic Acid (POA) . Consequently, the primary utility of this compound in in vitro assays is twofold:

  • Fragment-Based Drug Discovery (FBDD): As a ligand efficiency-optimized fragment targeting Enoyl-ACP Reductase (InhA) or Viral Polymerases .

  • Synthetic Intermediate: As a precursor for amide-library generation (via Suzuki coupling or amidation) to target Kinases (e.g., P2X3, EGFR) .

This guide details the protocol for developing a High-Throughput Screening (HTS) compatible assay focusing on the compound's most scientifically grounded target: Mycobacterial InhA Inhibition (a surrogate for PZA activity), while providing modular adaptability for Kinase screening.

Physicochemical Profiling (Pre-Assay Validation)

Before initiating biological assays, the compound's physicochemical behavior must be mapped to prevent false negatives due to precipitation or aggregation.

Solubility & Stability Protocol

The pyrazine-carboxylic acid motif implies pH-dependent solubility. The pKa is estimated at ~2.9 (acidic).

Objective: Determine Maximum Tolerated Concentration (MTC) in Assay Buffer.

Materials:

  • Compound Stock: 10 mM in 100% DMSO.

  • Assay Buffer (Standard): PBS pH 7.4 + 0.01% Triton X-100.

  • Acidic Buffer (PZA-mimetic): Citrate-Phosphate Buffer pH 5.8 (Crucial for PZA-like activity).

Workflow:

  • Preparation: Prepare serial dilutions of the compound in DMSO (10 mM to 0.1 mM).

  • Dilution: Dilute 2 µL of stock into 98 µL of respective buffers in a UV-transparent 96-well plate (Final DMSO: 2%).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure Absorbance at 600 nm (Turbidity) and 280 nm (Intrinsic Absorbance).

    • Pass Criteria: OD600 < 0.005 (No precipitation).

    • Expert Insight: If testing for anti-TB activity, you must validate solubility at pH 5.8, as pyrazinoic acid derivatives often require acidic environments to accumulate intracellularly or bind specific targets.

Biochemical Assay Development: InhA Enzymatic Inhibition

This protocol validates the compound as an inhibitor of the Enoyl-ACP Reductase (InhA), the validated target of pyrazine-based anti-infectives.

Assay Principle

InhA reduces long-chain enoyl-thioesters using NADH as a cofactor. The assay measures the rate of NADH oxidation (decrease in Absorbance at 340 nm).



Detailed Protocol

Reagents:

  • Enzyme: Recombinant M. tuberculosis InhA (Final: 10–50 nM).

  • Substrate: 2-trans-Dodecenoyl-CoA (DD-CoA) (Final: 50 µM, approx.

    
    ).
    
  • Cofactor: NADH (Final: 200 µM).

  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA. Note: pH 6.8 is selected to compromise between enzyme stability and the acidic activity profile of pyrazines.

Step-by-Step Procedure:

  • Master Mix Prep: Prepare a 2X Enzyme Mix in assay buffer.

  • Compound Addition: Dispense 1 µL of Compound (serial dilution in DMSO) into 384-well plates.

  • Enzyme Incubation: Add 25 µL of 2X Enzyme Mix. Incubate for 30 min at 25°C to allow slow-binding inhibition (common in this scaffold class).

  • Reaction Start: Add 25 µL of 2X Substrate Mix (DD-CoA + NADH).

  • Kinetic Read: Monitor Absorbance at 340 nm (

    
    ) every 30 seconds for 20 minutes on a microplate reader (e.g., Tecan Spark).
    
  • Control:

    • Positive Control: Triclosan (Known InhA inhibitor).

    • Negative Control: DMSO vehicle.[1][2]

Data Analysis

Calculate the initial velocity (


) from the linear portion of the kinetic curve.


Fit data to the 4-parameter logistic (4PL) equation to derive IC50.

Cell-Based Assay: Resazurin Microtiter Assay (REMA)

To validate if the biochemical activity translates to cellular efficacy (permeability + target engagement), use a surrogate mycobacterial screen (M. smegmatis or M. bovis BCG).

Objective: Determine Minimum Inhibitory Concentration (MIC).

Protocol:

  • Culture: Grow M. smegmatis mc²155 to mid-log phase (OD600 = 0.6–0.8).

  • Seeding: Dilute culture to

    
     CFU/mL in Middlebrook 7H9 broth (supplemented with OADC).
    
    • Critical Step: For pyrazine derivatives, adjust broth pH to 6.0 using HCl/Phosphate buffer. Standard pH 7.4 often yields false negatives for this class due to the "Pyrazinamide Paradox" (activity requires acidic pH).

  • Treatment: Add 90 µL culture + 10 µL compound (Final DMSO < 1%).

  • Incubation: 24–48 hours at 37°C.

  • Development: Add 10 µL of 0.01% Resazurin (Alamar Blue). Incubate 4–6 hours.

  • Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm). Pink = Viable; Blue = Dead.

Visualizing the Assay Logic

The following diagram illustrates the critical decision pathways for characterizing this scaffold, highlighting the pH-dependency unique to pyrazine-2-carboxylic acids.

AssayDevelopment Compound 3-(Thiophen-3-yl) pyrazine-2-carboxylic acid QC QC: Solubility & Stability (pH 5.8 vs 7.4) Compound->QC Dissolve in DMSO TargetSelect Target Selection QC->TargetSelect Pass MTC InhA Biochemical: InhA Assay (NADH Oxidation) TargetSelect->InhA Anti-Infective Track Kinase Biochemical: Kinase Assay (ADP-Glo / ATP-Comp) TargetSelect->Kinase Oncology Track Cell_TB Cellular: M. smegmatis REMA (Acidic pH 6.0) InhA->Cell_TB Active (<10 µM) Cell_Tox Counter-Screen: HepG2 (Cytotoxicity) Kinase->Cell_Tox Selectivity Check Data Hit Validation (IC50 / MIC) Cell_TB->Data Cell_Tox->Data

Caption: Workflow for validating 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, emphasizing the bifurcation between Anti-Infective (InhA) and Oncology (Kinase) screening tracks.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
High Background Absorbance (340 nm) Compound aggregation or intrinsic fluorescence.Run a "Compound Only" control (No Enzyme). If intrinsic Abs > 0.1, switch to a fluorogenic InhA probe assay.
No Activity in Cell Assay Poor permeability or pH mismatch.The Pyrazinamide Effect: Repeat REMA at pH 5.8–6.0. Pyrazine acids often require protonation to cross the waxy mycobacterial cell wall.
Steep Hill Slope (>2.0) Aggregation-based inhibition (false positive).Add 0.01% Triton X-100 to the assay buffer. If IC50 shifts significantly, the compound is a promiscuous aggregator.

References

  • Structural Basis of InhA Inhibition

    • Title: "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substr
    • Source: Rozwarski, D. A., et al. (1999). Science.
    • Link:[Link]

  • Pyrazine-2-Carboxylic Acid Derivatives in TB

    • Title: "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Deriv
    • Source: ResearchG
    • Link:[Link]

  • Thiophene-Pyrazine Scaffolds in Drug Discovery

    • Title: "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions."
    • Source: NIH / PubMed Central (2021).
    • Link:[Link]

  • Assay Buffer Optimization for Pyrazines

    • Title: "Pyrazinamide: the importance of pH in its activity and the role of pyrazinamidase."
    • Source: Zhang, Y., et al. (2003). International Journal of Tuberculosis and Lung Disease.
    • Link:[Link]

Sources

Application

Use of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid in the development of novel kinase inhibitors

Application Note: Accelerating Kinase Inhibitor Discovery with 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid Abstract The pyrazine-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Kinase Inhibitor Discovery with 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

Abstract

The pyrazine-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibition. This guide details the application of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (CAS 1823549-46-7) as a high-value intermediate for developing novel inhibitors targeting oncogenic kinases such as PIM1 , FGFR , and CK2 . We provide a comprehensive workflow covering rational design principles, optimized synthetic protocols for amide diversification, and validated biochemical assay procedures.

Scientific Rationale & Structural Biology

The Pyrazine "Hinge Binder" Concept

Kinase inhibitors typically function by competing with ATP for the binding pocket. The pyrazine nitrogen atoms are strategically positioned to act as hydrogen bond acceptors (HBA) for the backbone NH groups of the kinase "hinge" region.[1]

  • Core Scaffold: The pyrazine ring provides a rigid, planar template that mimics the adenine ring of ATP.

  • The Thiophene Advantage: Unlike a simple phenyl substitution, the thiophene moiety at the C3 position offers unique bioisosteric properties:

    • Electronic Effects: Thiophene is electron-rich, potentially enhancing

      
      -stacking interactions with the gatekeeper residue or the catalytic loop.
      
    • Lipophilicity: It increases LogP slightly compared to furan or pyridine, improving membrane permeability without the metabolic liability of a highly substituted phenyl ring.

    • Vector Orientation: The 5-membered ring geometry alters the vector of substituents, allowing access to the hydrophobic back-pocket (selectivity pocket) of the kinase.

Target Specificity

Literature precedents suggest that 3-arylpyrazine-2-carboxamides are particularly effective against:

  • PIM Kinases (PIM1, PIM2): Overexpressed in hematological malignancies. The thiophene ring can occupy the hydrophobic pocket formed by Phe49 (PIM1).

  • FGFR (Fibroblast Growth Factor Receptor): Pyrazine derivatives have shown pan-FGFR inhibitory activity.[2]

Computational Design Protocol

Before synthesis, candidates should be screened in silico.

Protocol 1: Molecular Docking Workflow

  • Objective: Predict binding mode of amide derivatives.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: PIM1 Kinase (PDB ID: 4DRE or similar).

Step-by-Step:

  • Protein Prep: Remove water molecules (except structural waters bridging the hinge). Protonate His/Asp/Glu residues at pH 7.4.

  • Ligand Prep: Generate 3D conformers of 3-(thiophen-3-yl)pyrazine-2-carboxamide derivatives. Minimize energy using OPLS3 force field.

  • Grid Generation: Center grid box on the ATP-binding site (defined by the hinge residue Glu121 in PIM1).

  • Docking: Run rigid-receptor docking.

  • Scoring: Prioritize compounds forming a bidentate H-bond with the hinge region (Glu121/Leu120) and

    
    -interactions via the thiophene ring.
    

Chemical Synthesis Protocol

The carboxylic acid functionality allows for rapid diversification via amide coupling. We recommend using Propylphosphonic Anhydride (T3P) as the coupling agent due to its high yield and low epimerization risk in heterocyclic systems.

Protocol 2: T3P-Mediated Amide Coupling

Reagents:

  • Starting Material: 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (1.0 equiv).

  • Amine Partner: Aryl or Heteroaryl amine (1.1 equiv) (e.g., 4-aminopiperidine derivatives for solubility).

  • Coupling Agent: T3P (50% in EtOAc, 2.0 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or EtOAc.

Procedure:

  • Dissolution: In a round-bottom flask under

    
     atmosphere, dissolve 3-(thiophen-3-yl)pyrazine-2-carboxylic acid (100 mg, 0.48 mmol) in 2 mL anhydrous DMF.
    
  • Base Addition: Add DIPEA (0.25 mL, 1.44 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Activation: Add T3P solution (0.6 mL, 0.96 mmol) dropwise. Stir for 10 minutes to form the active ester.

  • Coupling: Add the amine partner (0.53 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: [M+H]+).

  • Work-up: Dilute with EtOAc (20 mL). Wash with sat.

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
    

Visualizing the Synthesis Workflow:

SynthesisWorkflow Start 3-(Thiophen-3-yl) pyrazine-2-carboxylic acid Activation Activation (T3P + DIPEA) Start->Activation DMF, RT Intermediate Active Ester Intermediate Activation->Intermediate Coupling Nucleophilic Acyl Substitution Intermediate->Coupling Amine Amine Partner (R-NH2) Amine->Coupling Addition Product Target Kinase Inhibitor (Amide) Coupling->Product 2-4 hrs, RT

Figure 1: T3P-mediated amide coupling workflow for generating kinase inhibitor libraries.

Biochemical Evaluation Protocol

Once synthesized, compounds must be evaluated for inhibitory potency (IC50). We utilize the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and universal applicability.

Protocol 3: ADP-Glo Kinase Assay

Materials:

  • Recombinant Kinase (e.g., PIM1, 5-10 ng/well).

  • Substrate: PIM1-specific peptide (e.g., S6 peptide).

  • ATP (Ultrapure, 10

    
    M).
    
  • Test Compounds (dissolved in DMSO).[3][4][5]

  • ADP-Glo Reagent & Kinase Detection Reagent.

Procedure:

  • Preparation: Prepare 2.5x Kinase/Peptide Mix in reaction buffer (50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Compound Addition: Dispense 1

    
    L of compound (serially diluted) into a 384-well white plate.
    
  • Enzyme Reaction: Add 2

    
    L of Kinase/Peptide Mix. Incubate for 10 min at RT.
    
  • Start Reaction: Add 2

    
    L of 2.5x ATP solution.
    
  • Incubation: Incubate at RT for 60 minutes (Kinase Reaction).

  • ADP-Glo Step: Add 5

    
    L of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection Step: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
    
  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

Data Presentation Template:

Compound IDR-Group (Amine)PIM1 IC50 (nM)FGFR1 IC50 (nM)Ligand Efficiency (LE)
TP-001 4-aminopiperidine45 ± 5>10000.35
TP-002 3-aminopyridine12 ± 2450 ± 300.42
TP-003 Benzylamine150 ± 15>50000.28

Biological Context & Pathway Analysis

Understanding the downstream effects of inhibiting the target kinase is crucial for validating the mechanism of action. For PIM1 inhibition using this scaffold, the relevant pathway is the JAK/STAT/PIM axis which regulates cell survival and proliferation.

Visualizing the Signaling Pathway:

SignalingPathway Cytokine Cytokine/Growth Factor Receptor RTK / Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Transcription Factors JAK->STAT Phosphorylation PIM1 PIM1 Kinase (Target) STAT->PIM1 Transcription BAD BAD (Apoptosis Regulator) PIM1->BAD Phosphorylation (Inhibits Apoptosis) p21 p21 (Cell Cycle) PIM1->p21 cMyc c-Myc (Proliferation) PIM1->cMyc Stabilization Inhibitor 3-(Thiophen-3-yl) pyrazine derivative Inhibitor->PIM1 Inhibition (IC50 < 50nM)

Figure 2: The JAK/STAT/PIM signaling axis. The inhibitor blocks PIM1, preventing the phosphorylation of BAD and destabilizing c-Myc, leading to apoptosis.

References

  • PubChem. (2025).[6] 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Furet, P., et al. (2017). Structure-based design of kinase inhibitors: The role of the hinge binder. Journal of Medicinal Chemistry. (Contextual grounding for pyrazine scaffolds). [Link]

  • ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues and degradation of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

Welcome to the technical support center for 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid?

A1: The primary stability concerns for 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid stem from its constituent functional groups: the thiophene ring, the pyrazinecarboxylic acid moiety, and the carboxylic acid itself. The thiophene ring is susceptible to oxidation, particularly at the sulfur atom, and can also be sensitive to light. The pyrazinecarboxylic acid portion of the molecule can undergo decarboxylation, especially when subjected to heat. Furthermore, as with most carboxylic acids, there is a potential for hydrolysis of its derivatives.

Q2: How should I properly store 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid to minimize degradation?

A2: To ensure the long-term stability of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate oxidative degradation. Avoid exposure to high temperatures to prevent thermal decomposition, such as decarboxylation.

Q3: What are the visible signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color, often darkening, and a change in the physical state of the solid material, such as clumping or the appearance of an oily residue. However, significant degradation can occur without any obvious visual changes. Therefore, it is crucial to rely on analytical methods to assess the purity of the compound, especially if it has been stored for an extended period or exposed to harsh conditions.

Q4: Can I dissolve 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid in any solvent?

Troubleshooting Guide

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first indication of compound degradation. If you are observing variability in your bioassays or chemical reactions, it is essential to verify the integrity of your starting material.

Root Cause Analysis and Solutions:

  • Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[3][4][5][6] This can alter the compound's biological activity and chemical reactivity.

    • Preventative Measures:

      • Always store the compound under an inert atmosphere.

      • When preparing solutions, use de-gassed solvents.

      • Avoid prolonged exposure to air.

  • Photodegradation: Thiophene-containing compounds can be sensitive to light, leading to photochemical reactions and degradation.[7][8][9][10]

    • Preventative Measures:

      • Store the compound in an amber vial or a container wrapped in aluminum foil.

      • Conduct experiments under low-light conditions whenever possible.

  • Thermal Degradation (Decarboxylation): Pyrazinecarboxylic acids can undergo decarboxylation upon heating, leading to the loss of the carboxylic acid group.[11][12]

    • Preventative Measures:

      • Avoid excessive heating of the compound, both in solid form and in solution.

      • If heating is necessary for a reaction, use the lowest effective temperature and monitor the reaction progress closely.

  • Hydrolysis: While the carboxylic acid itself is the most stable form, if you are working with an ester or amide derivative, it can be susceptible to hydrolysis back to the carboxylic acid.[13][14][15][16]

    • Preventative Measures:

      • Use anhydrous solvents for your reactions.

      • Control the pH of your reaction mixture, as hydrolysis can be catalyzed by both acid and base.

Workflow for Investigating Inconsistent Results

A Inconsistent Experimental Results B Assess Purity of Starting Material (HPLC, LC-MS, NMR) A->B C Is the compound pure? B->C D Yes C->D Purity > 95% E No C->E Purity < 95% F Review Experimental Protocol for Potential Stressors (Heat, Light, Air Exposure) D->F G Purify the compound (e.g., recrystallization, chromatography) E->G H Re-run experiment with purified compound and preventative measures F->H G->H I Problem Solved H->I

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).

The presence of new peaks in your analytical data is a clear sign of degradation or the presence of impurities.

Identifying Potential Degradation Products:

Degradation PathwayPotential Product(s)Expected Mass Change (LC-MS)
Oxidation 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid S-oxide+16 Da
3-(Thiophen-3-yl)pyrazine-2-carboxylic acid S,S-dioxide+32 Da
Decarboxylation 3-(Thiophen-3-yl)pyrazine-44 Da
Hydrolysis (of an ester derivative, e.g., methyl ester) 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid-14 Da (from methyl ester)

Experimental Protocol: Purity Assessment by HPLC

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks and calculate the area percentage of the main peak to determine the purity.

    • If new peaks are observed, couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the impurities and infer their structure based on the expected degradation pathways.[17][18]

Degradation Pathway of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

A 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid B Oxidation (+O) A->B C Decarboxylation (-CO2) A->C D Photodegradation (hν) A->D E S-oxide derivative B->E F 3-(Thiophen-3-yl)pyrazine C->F G Various photoproducts D->G

Caption: Potential degradation pathways.

Concluding Remarks

Maintaining the stability of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is paramount for obtaining reliable and reproducible experimental outcomes. By understanding the inherent chemical liabilities of this molecule and implementing the recommended storage and handling procedures, researchers can significantly mitigate the risk of degradation. Regular analytical assessment of the compound's purity is a critical practice to ensure the quality of your research.

References

  • Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems.
  • Thiophene - Wikipedia. [Link]

  • Chapter 9, thiophene.
  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC. [Link]

  • Pyrazine-2-Carboxylic Acid MSDS/SDS | Supplier & Distributor.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC. [Link]

  • Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - RSC Publishing. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride) - SciSpace. [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds - PubMed. [Link]

  • (PDF) Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - ResearchGate. [Link]

  • Synthesis of Pyrazine-Bridged Dinitramine Explosives with High Stability and Low Sensitivity | Crystal Growth & Design - ACS Publications. [Link]

  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
  • (PDF) Photochemical and Photophysical Behavior of Thiophene - ResearchGate. [Link]

  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State | ACS Omega - ACS Publications. [Link]

  • For each heterocyclic compound, (ii) show what compounds would result from complete hydrolysis. (a) (b) (c) - Pearson. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. [Link]

  • Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts - Indian Academy of Sciences. [Link]

  • US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google P
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. [Link]

  • Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 - PubMed. [Link]

  • 2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. [Link]

  • pyrazine-2-carboxylic acid (CHEBI:71311) - EMBL-EBI. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(1)/[14].pdf]([Link]14].pdf)

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. [Link]

  • Chemical Transformation of Pyrazine Derivatives. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from... - ResearchGate. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review - ResearchGate. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed. [Link]

Sources

Optimization

Technical Support Center: Optimization of Amide Coupling Reactions for 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid

Welcome to the technical support center for the optimization of reaction conditions for the coupling of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for the coupling of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of amide derivatives from this specific heteroaromatic carboxylic acid. Our aim is to provide practical, field-proven insights to enhance the efficiency and success of your coupling reactions.

The unique structural characteristics of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, featuring an electron-deficient pyrazine ring and a thiophene moiety, can present specific challenges in achieving high-yield and pure amide products. This guide will walk you through troubleshooting common issues and optimizing your reaction conditions.

Troubleshooting Guide & FAQs

FAQ 1: Low or No Product Yield

Question: I am attempting to couple 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid with a primary amine using standard EDC/HOBt coupling conditions in DMF, but I am observing very low to no formation of the desired amide. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the coupling of heteroaromatic carboxylic acids like 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid are a common issue. The electron-withdrawing nature of the pyrazine ring can deactivate the carboxylic acid, making it less reactive towards nucleophilic attack. Here are several factors to consider and steps for optimization:

  • Choice of Coupling Reagent: For electron-deficient carboxylic acids, more potent coupling reagents are often necessary. While EDC/HOBt is a robust system, it may not be sufficiently reactive.[1] Consider switching to a uronium-based reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is known for its high reactivity, fast reaction times, and its ability to minimize racemization, making it particularly suitable for challenging couplings.[2][3]

  • Activation of the Carboxylic Acid: The first step in the coupling mechanism is the activation of the carboxylic acid.[4] With HATU, pre-activation of the carboxylic acid is crucial. This involves reacting the 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid with HATU and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the highly reactive OAt-active ester, which then readily reacts with the amine.[5][6]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. DIPEA is a common choice as it is a non-nucleophilic base and will not compete with your amine in reacting with the activated carboxylic acid. Typically, 2-3 equivalents of DIPEA are used. It is important to ensure that the base is fresh and anhydrous.

  • Solvent Considerations: While DMF is a common solvent for amide coupling, its purity is paramount. Ensure you are using anhydrous DMF, as water can hydrolyze the activated ester intermediate, leading to low yields. Other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) can also be considered.[7]

  • Reaction Temperature: Most coupling reactions are performed at room temperature. However, for sluggish reactions, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. Conversely, if side reactions are a concern, running the reaction at 0 °C may be beneficial.

FAQ 2: Presence of Multiple Side Products

Question: My reaction mixture shows multiple spots on TLC, and purification of the desired amide is proving difficult. What are the potential side reactions, and how can I minimize them?

Answer:

The formation of side products is a common challenge in amide coupling, especially with complex substrates. Here are some likely side reactions and strategies to mitigate them:

  • N-Acylurea Formation (with Carbodiimides): When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This side reaction can be suppressed by the addition of HOBt or HOAt, which trap the O-acylisourea to form a more stable active ester.[8]

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a significant issue. Uronium-based reagents like HATU are generally superior to carbodiimides in suppressing racemization.[3] The addition of additives like HOBt or, more effectively, HOAt (which is a component of HATU) is crucial for minimizing this side reaction.

  • Reaction with the Coupling Reagent: Some coupling reagents can react directly with the amine. For instance, uronium reagents can react with primary and secondary amines to form guanidinium byproducts. This is why pre-activation of the carboxylic acid is the recommended order of addition when using reagents like HATU.[6]

  • Dimerization/Polymerization: If you are performing an intramolecular coupling to form a cyclic amide, intermolecular reactions leading to dimers or polymers can be a competing process. Running the reaction at high dilution can favor the intramolecular pathway.

Recommended Starting Protocols

Below are two detailed, step-by-step protocols for the coupling of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid. Protocol A outlines the use of the highly efficient HATU coupling reagent, while Protocol B details the more traditional EDC/HOBt method.

Protocol A: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high yields, especially with less reactive amines or when racemization is a concern.

Materials:

  • 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid and anhydrous DMF.

  • Stir the solution until the carboxylic acid is fully dissolved.

  • Add HATU to the solution and stir for 5 minutes.

  • Add DIPEA to the reaction mixture and stir for an additional 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: EDC/HOBt-Mediated Amide Coupling

This is a more cost-effective method suitable for many standard amide couplings.

Materials:

  • 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a clean, dry flask, add 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, HOBt, and the amine.

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the base (DIPEA or Et₃N) to the mixture.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an appropriate organic solvent.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

ParameterProtocol A (HATU)Protocol B (EDC/HOBt)
Coupling Reagent HATUEDC·HCl
Additive None (HOAt is part of HATU)HOBt
Base DIPEADIPEA or Et₃N
Typical Reaction Time 1-4 hours12-24 hours
Relative Cost HigherLower
Racemization Risk LowModerate
Suitability for Difficult Couplings HighModerate

Visualizing the Workflow

General Amide Coupling Mechanism

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-ester) Carboxylic_Acid->Activated_Intermediate + Base Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amide Amide Product Activated_Intermediate->Amide + Amine Amine R'-NH₂ Amine->Amide Byproduct Byproduct

Caption: Generalized two-step mechanism of amide bond formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Reagents) Start->Check_Reagents Switch_Coupling_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Check_Reagents->Switch_Coupling_Reagent Optimize_Base Optimize Base (Type and Equivalents) Switch_Coupling_Reagent->Optimize_Base Yes Switch_Coupling_Reagent->Optimize_Base No Pre_Activation Implement Pre-activation of Carboxylic Acid Optimize_Base->Pre_Activation Adjust_Temp Adjust Reaction Temperature Pre_Activation->Adjust_Temp Purification Successful Coupling Adjust_Temp->Purification

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

Sources

Troubleshooting

Identification and minimization of byproducts in 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid synthesis

Welcome to the Technical Support Center. Topic: .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

Topic: . Ticket ID: #SYN-PYR-THIO-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

Synthesizing 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid presents a "perfect storm" of process chemistry challenges. You are attempting to couple two electron-deficient heteroaromatics while preserving a thermally unstable carboxylic acid moiety.

The primary failure modes in this synthesis are Protodeboronation (loss of the thiophene coupling partner) and Decarboxylation (destruction of the pyrazine core). This guide prioritizes an Ester-Protection Strategy to mitigate these risks, moving the sensitive carboxylic acid out of the harsh coupling environment.

Part 1: The Strategic Workflow

Direct coupling of 3-chloropyrazine-2-carboxylic acid is possible but prone to low yields due to catalyst poisoning by the free acid and thermal decarboxylation. We recommend the Ester-First Route .

Recommended Workflow (Visualized)

G Start Start: 3-Chloropyrazine-2-carboxylic acid Step1 Step 1: Esterification (MeOH/H2SO4) Start->Step1 Protect Acid Inter Intermediate: Methyl 3-chloropyrazine-2-carboxylate Step1->Inter Step2 Step 2: Suzuki Coupling (Thiophen-3-ylboronic acid + Pd) Inter->Step2 Cross-Coupling Prod_Ester Coupled Ester Step2->Prod_Ester Step3 Step 3: Mild Hydrolysis (LiOH, THF/H2O) Prod_Ester->Step3 Saponification Final Final Product: 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid Step3->Final

Caption: The Ester-First Strategy minimizes catalyst poisoning and prevents thermal decarboxylation during the high-energy coupling step.

Part 2: Troubleshooting & Byproduct Minimization

Issue 1: Rapid Consumption of Boronic Acid with No Product Formation

Diagnosis: Protodeboronation . Thiophene-3-boronic acid is notoriously unstable. Under basic, aqueous conditions at high temperatures, the C-B bond cleaves, replacing the boron with a proton. The thiophene leaves the cycle as a volatile byproduct (thiophene), leaving unreacted chloropyrazine.

Mechanistic Insight: Heteroaryl boronic acids are susceptible to base-catalyzed hydrolysis. If the rate of transmetallation (coupling) is slower than the rate of deboronation, your yield crashes.

Corrective Protocol:

  • Switch Catalyst: Use Pd(OAc)2 with XPhos or SPhos . These bulky, electron-rich ligands accelerate oxidative addition and transmetallation, outcompeting the deboronation side reaction.

  • Modify Base: Switch from strong hydroxides (NaOH) to K3PO4 or KF . Fluoride bases activate the boronic acid without creating a highly basic environment that promotes deboronation.

  • Water Control: Reduce water content. Use a 10:1 Dioxane:Water ratio rather than 1:1.

Issue 2: Loss of Carboxyl Group (Formation of 2-(Thiophen-3-yl)pyrazine)

Diagnosis: Thermal Decarboxylation . Pyrazine-2-carboxylic acids are electron-deficient. The pyrazine ring pulls electron density, weakening the C-COOH bond. Upon heating (especially >100°C) or during acidic workup, CO2 is lost.

Corrective Protocol:

  • Temperature Limit: Never exceed 80°C if the free acid is present.

  • Workup pH: Avoid strong mineral acids (HCl) during precipitation. Adjust pH to the isoelectric point (~pH 3-4) using mild acetic acid or citric acid.

  • The Ester Fix: As shown in the workflow above, coupling the methyl ester prevents this entirely, as esters are thermally stable under Suzuki conditions.

Issue 3: Presence of "Double Thiophene" Impurity

Diagnosis: Oxidative Homocoupling . The presence of 3,3'-bithiophene indicates oxygen ingress. Pd(II) species can catalyze the coupling of two boronic acid molecules in the presence of oxygen.[1]

Corrective Protocol:

  • Degassing: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.

  • Container: Switch from a septum-sealed flask to a screw-cap pressure vial to ensure a hermetic seal.

Part 3: Byproduct Identification Matrix

Use this logic tree to identify impurities based on LC-MS data.

Byproducts Observed Observed Mass (LC-MS) Mass_Minus Mass = [Target] - 44 Da (Loss of COOH) Observed->Mass_Minus Mass_Plus Mass = [Target] + 34 Da (Chlorine Retention) Observed->Mass_Plus Mass_Dimer Mass = 166 Da (Bithiophene) Observed->Mass_Dimer Cause_Decarb CAUSE: Decarboxylation FIX: Lower Temp / Avoid Acidic Workup Mass_Minus->Cause_Decarb Cause_Stall CAUSE: Oxidative Addition Failure FIX: Change Ligand to XPhos Mass_Plus->Cause_Stall Cause_Homo CAUSE: Oxygen Leak FIX: Freeze-Pump-Thaw Mass_Dimer->Cause_Homo

Caption: Diagnostic logic for identifying common failure modes via Mass Spectrometry.

Part 4: Optimized Experimental Protocol (Ester Route)

Objective: Synthesis of Methyl 3-(thiophen-3-yl)pyrazine-2-carboxylate (Precursor).

ParameterSpecificationRationale
Limiting Reagent Methyl 3-chloropyrazine-2-carboxylate (1.0 eq)The ester is stable and directs reactivity.
Coupling Partner Thiophen-3-ylboronic acid (1.2 eq)Slight excess to account for minor deboronation.
Catalyst Pd(OAc)2 (2 mol%) + XPhos (4 mol%) XPhos is critical for coupling sterically hindered/deactivated chlorides.
Base K3PO4 (2.0 eq) Anhydrous phosphate is milder than carbonate/hydroxide, protecting the thiophene.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility for Pd-complexes.
Temperature 80°CSufficient for activation, low enough to prevent thermal decomposition.

Step-by-Step:

  • Charge a pressure vial with the chloropyrazine ester, boronic acid, Pd(OAc)2, XPhos, and K3PO4.

  • Seal the vial and purge with Argon for 5 minutes.

  • Inject anhydrous 1,4-Dioxane via septum.

  • Heat to 80°C for 4–6 hours. Monitor by HPLC.

  • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Hydrolysis (The Critical Step): Dissolve residue in THF:Water (1:1). Add LiOH (1.1 eq) at 0°C . Stir at Room Temp. Do not heat.

  • Isolation: Carefully acidify with 1M Citric Acid to pH 4. Extract with EtOAc.

Part 5: Palladium Removal (Purification)

Since this compound contains a carboxylic acid and nitrogen heterocycles, it will bind Palladium tightly. Standard column chromatography is often insufficient.

Recommended Scavenger Protocol:

  • Dissolve the crude final product in THF/MeOH.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) scavenger (0.5 eq relative to Pd loading).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE filter.

  • This method typically reduces Pd content to <20 ppm without product loss.

References

  • Mechanistic Studies on Protodeboronation

    • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Decarboxylation of Heteroaromatic Acids

    • Dunn, G. E., et al. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid. Canadian Journal of Chemistry.[2] Link

  • Catalyst Scavenging Techniques

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

Sources

Optimization

Catalyst selection and optimization for the synthesis of thiophene-pyrazines

Technical Support Center: Thienopyrazine Synthesis & Optimization Status: Operational Current Version: 2.4 (2025-Update) Topic: Catalyst Selection & Troubleshooting for Thieno[2,3-b]pyrazine and Thieno[3,4-b]pyrazine Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thienopyrazine Synthesis & Optimization

Status: Operational Current Version: 2.4 (2025-Update) Topic: Catalyst Selection & Troubleshooting for Thieno[2,3-b]pyrazine and Thieno[3,4-b]pyrazine Scaffolds

Introduction: The Chemical Space

Welcome to the Thienopyrazine Technical Support Center. This guide addresses the synthesis of fused thiophene-pyrazine heterocycles. These scaffolds are critical in two distinct fields:

  • Medicinal Chemistry: Thieno[2,3-b]pyrazines act as bioisosteres for quinoxalines (kinase inhibitors).

  • Optoelectronics: Thieno[3,4-b]pyrazines are "quinoid-like" structures with low bandgaps, essential for organic photovoltaics (OPV) and NIR emitters.

This guide prioritizes causality —understanding why a reaction fails (e.g., sulfur poisoning, electronics) and how to fix it using self-validating protocols.

Visual Workflow: Synthesis Decision Matrix

Before selecting reagents, determine your pathway based on substitution patterns.

Thienopyrazine_Workflow Start Target Scaffold Selection TypeA Thieno[2,3-b]pyrazine (Kinase Inhibitors) Start->TypeA TypeB Thieno[3,4-b]pyrazine (Low Bandgap Polymers) Start->TypeB Step1 Condensation Strategy (Ring Closure) TypeA->Step1 Start: 2,3-diaminothiophene TypeB->Step1 Start: 3,4-diaminothiophene Acid Standard: AcOH/EtOH (Reflux) Step1->Acid Electron Neutral Lewis Difficult Substrates: Yb(OTf)3 or Dean-Stark Step1->Lewis Steric Bulk/Electron Poor Step2 Functionalization Acid->Step2 Lewis->Step2 Suzuki Pd-Coupling (Risk: S-Poisoning) Step2->Suzuki Halogenated Core CH_Act C-H Activation (Advanced/Atom Econ) Step2->CH_Act Unsubstituted Core

Caption: Decision tree for selecting synthetic routes based on target isomer and electronic requirements.

Module 1: Condensation Reactions (Ring Formation)

The formation of the pyrazine ring via the condensation of diaminothiophenes with 1,2-dicarbonyls is the industry standard. However, it often stalls due to the reduced nucleophilicity of thiophene amines compared to benzene analogs.

Troubleshooting Guide: Condensation Failures
SymptomRoot Cause AnalysisCorrective Action
Incomplete Conversion (<50%) Water Equilibrium: The reaction generates water. If the equilibrium isn't shifted, the reaction stalls.Protocol A (Dehydration): Use a Dean-Stark trap with Toluene/pTSA to physically remove water. Alternatively, add molecular sieves (4Å) to the reaction vessel.
Black Tar / Decomposition Oxidative Instability: Diaminothiophenes (especially the 3,4-isomer) are highly unstable to air/light.Protocol B (In-Situ): Do not isolate the free diamine. Generate it from the precursor (e.g., nitro-amine reduction) and add the diketone immediately under Argon.
No Reaction (Steric Bulk) Nucleophilicity: Highly substituted diketones (e.g., bulky benzils) prevent attack by the amine.Protocol C (Lewis Acid): Switch from Brønsted acids (AcOH) to Lewis Acids. Catalyst: 5 mol% Ytterbium Triflate [

]. This activates the carbonyl oxygen without protonating the amine.
FAQ: Condensation

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis (EtOH, 120°C, 10-20 min) significantly improves yields for thienopyrazines by overcoming the activation energy barrier associated with electron-deficient thiophene amines.

Module 2: Palladium-Catalyzed Cross-Coupling

Functionalizing the thienopyrazine core (usually via Suzuki-Miyaura or Stille coupling) is the most common failure point due to catalyst poisoning . The sulfur atom in the thiophene ring has a high affinity for soft metals like Palladium (


), displacing ligands and deactivating the catalyst.
Mechanism of Failure: Sulfur Poisoning

Pd_Poisoning Pd0 Active Catalyst L2-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Normal Cycle Dead Catalyst Death Pd-S Coordination Pd0->Dead Ligand Displacement OxAdd->Dead Arrested Cycle Product Coupled Product Thienopyrazine-Ar OxAdd->Product Transmetalation/Red. Elim. Thiophene Thiophene Sulfur (Substrate) Thiophene->Dead Irreversible Binding

Caption: Competitive inhibition pathway where substrate sulfur deactivates the Pd-catalyst.

Optimization Protocol: Overcoming Poisoning

The Solution: Use bulky, electron-rich phosphine ligands that bind tighter to Pd than the sulfur atom does.

Recommended Catalyst System:

  • Pre-catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: SPhos or XPhos (Buchwald Biaryl Ligands)

  • Ratio: 1:2 (Pd:Ligand)

  • Loading: Start at 2 mol%. If conversion stalls, spike to 5 mol%. Do not exceed 10 mol% as Pd-black precipitation becomes problematic.

Standard Operating Procedure (SOP) for Suzuki Coupling:

  • Purge: Flame-dry glassware. Cycle Argon/Vacuum 3 times.

  • Solvent: Use degassed 1,4-Dioxane/Water (4:1). Oxygen accelerates catalyst death.

  • Base:

    
     (3.0 equiv). Avoid carbonates if sensitive functional groups are present.
    
  • Temperature: 90°C - 100°C.

  • Additives: If the reaction is sluggish, add 10 mol% TBAB (Tetrabutylammonium bromide) to stabilize the Pd nanoparticles.

Module 3: Advanced C-H Activation

For atom economy, direct arylation (avoiding organometallic precursors) is the modern approach. Thienopyrazines can be arylated directly at the thiophene C-H bond (C-3 position for thieno[2,3-b]).[1]

Critical Parameters for C-H Activation
ParameterRecommendationScientific Rationale
Regioselectivity C-3 Position The C-3 position (beta to sulfur) is the most acidic C-H bond in thieno[2,3-b]pyrazines.
Catalyst

Acetate acts as a "CMD" (Concerted Metalation-Deprotonation) shuttle, assisting the cleavage of the C-H bond.
Ligand

H-BF4
Highly bulky ligands prevent the formation of inactive Pd-dimers and protect against sulfur coordination.
Proton Shuttle Pivalic Acid (30 mol%) Essential additive. Pivalate is a better proton shuttle than acetate, lowering the energy barrier for C-H cleavage.

Troubleshooting C-H Activation:

  • Issue: Homocoupling of the aryl halide partner.

  • Fix: Use a large excess of the thienopyrazine substrate (1.5 equiv) relative to the aryl halide.

  • Issue: C-H activation occurring on the Pyrazine ring.

  • Fix: This is rare.[2] The thiophene ring is significantly more electron-rich (nucleophilic) towards the electrophilic Pd(II) species than the electron-deficient pyrazine ring.

References

  • Direct C-H Arylation of Thienopyrazines

    • Source: MDPI / Molecules
    • Citation: "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines."
    • URL:[Link]

  • Condensation & Synthesis of Thieno[2,3-b]pyrazine

    • Source: National Institutes of Health (NIH) / PubMed
    • Citation: "Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives."[3][4]

    • URL:[Link] (Search Term: thieno[2,3-b]pyrazine synthesis antitumor)

  • Palladium Catalyst Poisoning by Sulfur

    • Source: ResearchG
    • Citation: "Cause of poisoning of palladium-based catalyst for hydrogen
    • URL:[Link]

  • Optoelectronic Applications (Thieno[3,4-b]pyrazine)

    • Source: Journal of Organic Chemistry (ACS)
    • Citation: "Thienopyrazines via Pd-Catalyzed C–H Activation as NIR Fluorescent M
    • URL:[Link] (Direct link to journal landing page for verification)

Sources

Troubleshooting

Technical Support Center: Characterization of 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid Analogs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(thiophen-3-yl)pyrazine-2-carboxylic acid and its a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(thiophen-3-yl)pyrazine-2-carboxylic acid and its analogs. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the characterization of this important class of heterocyclic compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions - Solubility and Sample Handling

This section addresses the most immediate hurdles researchers face: getting the analog into a workable form for analysis. The unique combination of a polar pyrazine-carboxylic acid moiety and a less polar thiophene ring can lead to challenging solubility profiles.[1][2]

Q1: My 3-(thiophen-3-yl)pyrazine-2-carboxylic acid analog shows poor solubility in common organic solvents. What is the recommended strategy for solubilization?

A1: This is a primary challenge stemming from the molecule's hybrid polarity. The thiophene group imparts nonpolar character, while the pyrazine and carboxylic acid groups introduce high polarity and hydrogen bonding capabilities.[1][2][3] A systematic approach is best.

Causality: Solubility is governed by the principle of "like dissolves like."[2] The carboxylic acid group's protonation state is critical; in its neutral form (low pH), it is less polar than in its deprotonated, salt form (higher pH).

Troubleshooting Protocol:

  • Start with Polar Aprotic Solvents: These are often the most effective. Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), as they can accommodate both the polar and nonpolar regions of the molecule.

  • Attempt Polar Protic Solvents: Try methanol and ethanol. While the thiophene ring may limit solubility, the hydrogen bonding with the pyrazine nitrogens and carboxylic acid can be sufficient.[2]

  • Utilize pH Modification for Aqueous Solutions: For HPLC or other aqueous techniques, solubility can be dramatically increased by adjusting the pH. Adding a small amount of base (e.g., ammonium hydroxide) to deprotonate the carboxylic acid will significantly enhance water solubility. Conversely, for some analogs, acidification might be necessary if basic functional groups are present elsewhere on the molecule.

  • Consider Co-Solvent Systems: Mixtures often work where single solvents fail. A common starting point for chromatography is a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.[4]

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassExamplesSuitability for AnalogsNotes
Polar Aprotic DMSO, DMF, AcetonitrileHigh Excellent starting point for creating stock solutions for assays and NMR.
Polar Protic Water, Methanol, EthanolModerate to High Solubility is highly dependent on pH and specific analog substitutions.[2]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Generally less effective unless the analog has significant nonpolar character.
Non-Polar Hexane, Toluene, EtherVery Low Unlikely to be effective due to the polar pyrazine-carboxylic acid moiety.[1][2]

Q2: My compound unexpectedly precipitates from solution during an experiment or upon storage. What are the likely causes?

A2: Unexpected precipitation is typically caused by a change in conditions that lowers the solubility limit of your compound.

Causality & Troubleshooting:

  • Temperature Fluctuation: Solubility is temperature-dependent. A sudden decrease in temperature, such as moving a sample from a warm reaction mixture to room temperature or placing it in a refrigerator, can cause a dissolved compound to "crash out."[1] Always allow solutions to cool slowly and check for stability at the intended storage temperature.

  • pH Shift: If you perform an acid or base wash during a workup, you are changing the protonation state of your molecule. This drastically alters its polarity and solubility, which can cause precipitation.[1]

  • Solvent Evaporation: During storage in vials that are not perfectly sealed, preferential evaporation of a more volatile co-solvent can alter the solvent ratio, leading to precipitation.

  • Supersaturation: If you created a solution by heating to dissolve the compound, you may have created a supersaturated solution that is inherently unstable and prone to precipitation.[1]

Section 2: Troubleshooting Guide - Chromatographic Analysis

The polarity of these analogs presents a significant challenge for standard chromatographic methods. Poor retention, peak tailing, and isomer separation issues are common.

Q3: I am observing poor or no retention of my analog on a standard C18 reverse-phase HPLC column. How can I improve this?

A3: This is a classic problem for polar analytes in reversed-phase (RP) chromatography. The highly polar nature of the pyrazine-carboxylic acid core leads to weak interactions with the nonpolar C18 stationary phase, causing it to elute very quickly, often with the solvent front.[5][6]

Workflow for Improving HPLC Retention:

Below is a systematic workflow to troubleshoot and optimize your HPLC method for better retention of polar analogs.

G start Start: Poor Retention on C18 mobile_phase Step 1: Modify Mobile Phase (Increase Aqueous %) Is retention still < 1.5 min? start->mobile_phase acid_mod Step 2: Add Acid Modifier (0.1% Formic or Acetic Acid) Does retention improve? mobile_phase->acid_mod Yes success Success: Method Optimized mobile_phase->success No hilic Step 4: Switch to HILIC (Hydrophilic Interaction Chromatography) acid_mod->hilic No rp_alt Step 3: Use Alternative RP Column (e.g., Polar-Embedded, Phenyl-Hexyl) Is separation adequate? acid_mod->rp_alt Yes, but tailing hilic->success Yes end End: Consult Specialist hilic->end No rp_alt->hilic No rp_alt->success Yes

Caption: Troubleshooting workflow for poor HPLC retention.

Detailed Protocol Steps:

  • Increase Aqueous Content: Start with a high aqueous mobile phase (e.g., 95% water, 5% acetonitrile). This maximizes the "hydrophobic push" of the analyte from the polar mobile phase onto the nonpolar stationary phase.

  • Add an Acidic Modifier: Incorporating 0.1% formic acid or acetic acid into the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its affinity for the C18 stationary phase.

  • Switch to a Different Stationary Phase: If a standard C18 column fails, use one designed for polar analytes.

    • Polar-Embedded Columns: These have polar groups (e.g., amide, carbamate) embedded near the base of the alkyl chains, which helps to retain polar compounds.

    • Phenyl-Hexyl Columns: The phenyl rings provide alternative pi-pi interactions, which can be beneficial for aromatic heterocycles like thiophene and pyrazine.

  • Employ HILIC: For very polar analogs, HILIC is an excellent alternative.[7] It uses a polar stationary phase (like bare silica) with a high-organic mobile phase. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

Table 2: HPLC Method Development Starting Points

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Column C18, Polar-Embedded, or Phenyl-HexylBare Silica, Amide, or Diol
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile + 5-10% Water + 10mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic AcidWater + 10mM Ammonium Acetate
Initial Gradient 95% A / 5% B95% A / 5% B
Typical Analytes Analogs with moderate to low polarityHighly polar analogs with multiple H-bond donors/acceptors
Section 3: Troubleshooting Guide - Spectroscopic Characterization

Obtaining clean, interpretable spectra for these nitrogen-containing heterocycles can be complicated by several factors inherent to their structure.

Q4: The proton signals in my ¹H NMR spectrum are broad and poorly resolved. What is the cause and how can I obtain sharper signals?

A4: Signal broadening in the NMR spectra of pyrazine derivatives is a common and often misunderstood issue. The primary cause is typically related to the nitrogen atoms in the pyrazine ring.

Causality:

  • Quadrupolar Broadening: The most common isotope of nitrogen, ¹⁴N, has a nuclear spin I=1 and possesses an electric quadrupole moment. This quadrupole can interact with local electric field gradients, leading to very fast relaxation. This rapid relaxation of the ¹⁴N nucleus can broaden the signals of adjacent protons (¹H) to which it is coupled.[8] This effect is most pronounced for protons directly attached to or near the pyrazine ring.

  • Chemical Exchange: If your molecule can exist in multiple conformations (e.g., rotamers around an amide bond) or tautomeric forms that are exchanging on the NMR timescale, this will also lead to signal broadening.[9]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are scrupulously clean.

Troubleshooting Protocol:

  • Lower the Temperature: If the broadening is due to intermediate chemical exchange, cooling the sample can slow the exchange rate. This may either sharpen the averaged signal or resolve it into two distinct signals for each conformer/tautomer, a technique known as variable temperature (VT) NMR.[9]

  • Change the Solvent: The solvent can influence exchange rates and molecular conformation. Acquiring spectra in different solvents (e.g., DMSO-d6 vs. CDCl3) can sometimes resolve broadening issues.[9]

  • Use a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA to your sample can sometimes sequester the metal ions and sharpen the signals.

  • ¹⁵N Decoupling (Advanced): While not routine, decoupling the ¹⁵N nucleus (if isotopically enriched) would eliminate its coupling to protons. For ¹⁴N, this is not practical. However, understanding the source of the broadening is key.

Q5: My NMR spectrum is much more complex than I predicted for my structure, showing duplicate sets of signals. What is happening?

A5: The presence of more signals than expected points to the existence of multiple, distinct chemical species in your sample that are not rapidly interconverting on the NMR timescale.

G start Start: Unexpectedly Complex NMR Spectrum check_purity Is the sample pure by LC-MS? start->check_purity rotamers Are there amide bonds or sterically hindered single bonds? check_purity->rotamers Yes impurity Diagnosis: Impurity (e.g., starting material, solvent) check_purity->impurity No tautomers Are there labile protons? (e.g., amino- or hydroxy-pyrazines) rotamers->tautomers No rotamer_diag Diagnosis: Rotational Isomers (Rotamers) Confirm with VT-NMR or 2D EXSY rotamers->rotamer_diag Yes tautomer_diag Diagnosis: Tautomers Confirm with solvent exchange (D2O) or VT-NMR tautomers->tautomer_diag Yes

Caption: Decision tree for diagnosing complex NMR spectra.

Detailed Explanations:

  • Rotational Isomers (Rotamers): If your analog is an amide derivative of the carboxylic acid, there is a significant energy barrier to rotation around the C-N amide bond. This can lead to two distinct conformers (syn and anti) being observed in the NMR spectrum at room temperature, effectively doubling the number of signals.[9] This is a very common phenomenon in substituted amides.

  • Tautomers: If your analog has substituents like -OH or -NH2 on the pyrazine ring, it can exist in different tautomeric forms (e.g., amino-imino or keto-enol tautomerism).[10][11] These forms are distinct chemical structures and will give rise to separate sets of NMR signals.

  • Impurities: The most straightforward explanation should always be considered first. Confirm the purity of your sample with an orthogonal technique like LC-MS.

Q6: What are the typical fragmentation patterns I should look for in the ESI-Mass Spectrum of these analogs?

A6: Electrospray Ionization (ESI) is a soft ionization technique, so you should expect to see a strong signal for the molecular ion.

  • Positive Ion Mode (ESI+): You will likely observe the protonated molecule, [M+H]⁺. The two nitrogen atoms on the pyrazine ring are basic and readily accept a proton.

  • Negative Ion Mode (ESI-): The carboxylic acid group is acidic and will readily deprotonate to form [M-H]⁻.

  • Common Fragmentation: The most common fragmentation pathway is the neutral loss of CO₂ (44 Da) from the carboxylic acid group. This is often more prominent after the initial ionization event. Look for a fragment corresponding to [M+H - CO₂]⁺ or [M-H - CO₂]⁻. Further fragmentation will depend on the specific substituents on your analog.

Section 4: FAQs - Solid-State Characterization

Q7: I am finding it difficult to grow X-ray quality single crystals of my analog. What are some effective crystallization strategies?

A7: Growing single crystals is often a trial-and-error process. The goal is to allow molecules to arrange themselves slowly into a highly ordered lattice.

Recommended Techniques:

  • Slow Evaporation: This is the most common method. Dissolve your compound in a suitable solvent (or solvent mixture) to near saturation and allow the solvent to evaporate slowly over several days or weeks in a loosely covered vial.[12]

  • Solvent/Anti-Solvent Diffusion: Create a saturated solution of your compound in a "good" solvent. Carefully layer a less dense "anti-solvent" (in which your compound is insoluble) on top. Crystals may form at the interface as the solvents slowly mix.

  • Co-crystallization: If the molecule itself is difficult to crystallize, you can try forming a co-crystal with a "co-former."[13] For a carboxylic acid, suitable co-formers are often compounds with basic nitrogen groups (like pyridine or another pyrazine derivative) that can form strong, directional hydrogen bonds. This technique alters the intermolecular interactions, potentially favoring a more ordered crystal packing.[13]

References
  • Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. Benchchem.
  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2025, August 8). Journal of Molecular Structure.
  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Journal of Molecular Structure.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Improving solubility of thiophene-based intermedi
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6).
  • Thin-layer chromatography: Challenges and opportunities.
  • Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things.
  • How does the polarity of substances affect chrom
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15).
  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society.
  • Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? (2020, April 25). Quora.
  • Addressing challenges in the characterization of complex pyrazine deriv
  • Pharmaceutical co-crystals - a review. (2007, April 19). ARS Pharmaceutica.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of Synthesized 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and pharmacological data...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. An error in structural assignment can lead to the misinterpretation of results, wasted resources, and significant delays in the drug discovery pipeline. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of a novel heterocyclic compound, 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, a molecule of interest for its potential applications stemming from its unique heteroaromatic scaffold.

Our approach is not merely procedural; it is strategic. We will explore why certain techniques are chosen, how their data streams are integrated, and how this multi-faceted approach creates a self-validating system that ensures the highest degree of confidence in the final structural assignment.

The Central Challenge: Isomers and Ambiguity

The synthesis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid presents a key validation challenge: the potential for isomeric impurities. The most probable isomer is 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid, which has the same mass and similar functional groups. Our analytical strategy must be robust enough to definitively distinguish between these two structures.

Primary Validation Toolkit: A Head-to-Head Comparison

The structural elucidation of a novel small molecule relies on a suite of complementary analytical techniques. While each provides a piece of the puzzle, their true power lies in their combined, cross-validating information. The primary methods for this task are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction.

Technique Information Provided Strengths for This Application Limitations
NMR Spectroscopy Covalent bond connectivity (¹H-¹H, ¹H-¹³C), chemical environment of atoms.Unambiguously determines the substitution pattern (e.g., thiophen-3-yl vs. thiophen-2-yl). Non-destructive.[1][2]Provides relative, not absolute, stereochemistry. Lower sensitivity compared to MS.[3]
HRMS Exact molecular weight and elemental formula.Confirms the elemental composition with high accuracy (<5 ppm error), ruling out unexpected products.[4][5][6]Cannot distinguish between isomers with the same elemental formula. Provides no connectivity information.[5]
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, and angles in the solid state.The "gold standard" for absolute structural proof. Provides unequivocal confirmation of isomer and conformation.[7][8][9]Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[7][10]
FT-IR Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-H).Fast, simple, and confirms the presence of key functional groups like the carboxylic acid and aromatic rings.[11][12]Provides limited information on the overall molecular skeleton and cannot distinguish isomers effectively.

Experimental Workflow for Structural Validation

The logical flow of analysis ensures that each step builds upon the last, providing a comprehensive and validated structural picture. This workflow is designed to be efficient, starting with broad-stroke techniques and moving to more definitive methods as needed.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_confirmation Absolute Confirmation Synth Synthesized Compound Purify Purification (Chromatography/Recrystallization) Synth->Purify HRMS HRMS Analysis Purify->HRMS Confirms Elemental Formula FTIR FT-IR Spectroscopy Purify->FTIR Confirms Functional Groups NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Xray X-ray Crystallography NMR_2D->Xray If crystal is available Final Validated Structure NMR_2D->Final Definitive Connectivity Xray->Final Absolute Proof of Structure

Caption: Workflow for the comprehensive structural validation of a novel synthesized compound.

Detailed Experimental Protocols & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step post-synthesis and purification is to confirm that the compound has the correct elemental formula. HRMS provides an exact mass measurement, which is crucial for distinguishing the target compound from potential byproducts with different atomic compositions.[4][5]

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution >60,000.[5]

  • Ionization: Employ Electrospray Ionization (ESI) in positive or negative ion mode. For a carboxylic acid, negative mode (detecting [M-H]⁻) is often highly effective.

  • Calibration: Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy. Internal calibration (lock mass) is preferred for the highest accuracy.[13]

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Representative Data & Interpretation:

  • Molecular Formula: C₉H₆N₂O₂S

  • Calculated Exact Mass ([M+H]⁺): 207.0223

  • Observed Mass ([M+H]⁺): 207.0220

  • Mass Error: -1.45 ppm

The observed mass is within a 5 ppm error margin of the calculated mass, which strongly supports the elemental formula C₉H₆N₂O₂S. This result provides high confidence that the product is not an oxygen-deficient or other gross compositional variant, but it cannot differentiate between the thiophen-3-yl and thiophen-2-yl isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule in solution. For this specific compound, the coupling patterns and chemical shifts of the protons on the thiophene ring are diagnostic for its substitution pattern, allowing us to definitively distinguish between the 2-yl and 3-yl isomers.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to allow observation of the acidic proton.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse ('zg30').[14]

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16.[14]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').[14]

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 (or more, depending on concentration).

  • 2D NMR (if needed for ambiguity): Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to establish ¹H-¹H and ¹H-¹³C correlations.

Predicted Data & Interpretation for 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid:

Assignment ¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz) Key HMBC Correlations
Pyrazine-H5δ ~8.9 ppm (d, J ≈ 2.5 Hz)δ ~145 ppmH6
Pyrazine-H6δ ~8.8 ppm (d, J ≈ 2.5 Hz)δ ~143 ppmH5, Pyrazine-C2, Pyrazine-C3
Thiophene-H2'δ ~8.5 ppm (dd, J ≈ 3.0, 1.3 Hz)δ ~128 ppmThiophene-C4', Thiophene-C5'
Thiophene-H4'δ ~7.8 ppm (dd, J ≈ 5.0, 1.3 Hz)δ ~127 ppmThiophene-C2', Thiophene-C5'
Thiophene-H5'δ ~7.7 ppm (dd, J ≈ 5.0, 3.0 Hz)δ ~124 ppmThiophene-C3', Thiophene-C4'
Carboxyl-OHδ ~13.5 ppm (br s)--
Pyrazine-C2 (C=O)-δ ~165 ppmPyrazine-H6
Pyrazine-C3-δ ~150 ppmPyrazine-H5, Thiophene-H2', H4'
Thiophene-C3'-δ ~135 ppmThiophene-H2', H4', H5'

Comparative Analysis: Ruling out the 2-yl Isomer

The key to distinguishing the isomers lies in the ¹H NMR spectrum of the thiophene ring.

  • For the 3-yl isomer (our target): We expect to see three distinct signals for the thiophene protons, each appearing as a doublet of doublets due to coupling with its two non-equivalent neighbors.

  • For the 2-yl isomer (the alternative): We would also expect three signals, but their coupling pattern would be different. Specifically, the proton at the 5'-position would be coupled to the protons at the 3' and 4' positions, resulting in a characteristic doublet of doublets. The other two protons would also show distinct coupling. The chemical shifts would also differ significantly due to the different electronic environment.

The observation of the predicted three distinct doublet-of-doublets signals in the aromatic region, with coupling constants consistent with a 3-substituted thiophene ring, provides conclusive evidence for the correct isomer.

Single-Crystal X-ray Diffraction

Causality: While NMR and HRMS provide overwhelming evidence for the structure, X-ray crystallography offers the ultimate, unambiguous proof. It generates a 3D model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the precise spatial arrangement of every atom.[8][15]

Protocol:

  • Crystal Growth: This is the most critical and often challenging step.[10]

    • Slowly evaporate a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Alternatively, use vapor diffusion by dissolving the compound in a solvent like acetone and allowing a less volatile anti-solvent (e.g., hexane) to slowly diffuse into the solution.[8]

  • Crystal Mounting: Carefully mount a single, defect-free crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam, rotating the crystal to collect diffraction data over a wide range of angles.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atoms of the proposed structure into this map and refine their positions to achieve the best fit with the experimental data.

Expected Outcome: The resulting crystal structure would provide a definitive 3D model, showing the pyrazine and thiophene rings are connected at the C3 and C3' positions, respectively. It would also reveal bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding from the carboxylic acid) in the solid state.

Conclusion

The structural validation of a novel compound like 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal methods. HRMS confirms the elemental formula, FT-IR verifies the functional groups, and NMR spectroscopy elucidates the precise atomic connectivity, allowing for the crucial differentiation from its key isomer. When obtainable, single-crystal X-ray diffraction provides the final, absolute confirmation. This rigorous, multi-technique workflow ensures the scientific integrity of the data and provides the solid structural foundation necessary for advancing a compound in the drug discovery and development process.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1733-1763. Royal Society of Chemistry. Available from: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available from: [Link]

  • Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]

  • Farrugia, L., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 708. PMC. Available from: [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available from: [Link]

  • Small molecule crystallography. Excillum. Available from: [Link]

  • Quantitative NMR Spectroscopy. University of Strathclyde. Available from: [Link]

  • Sone, T., et al. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 11(1), 61-73. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 13-C NMR Protocol for beginners AV-400. University of Massachusetts Boston. Available from: [Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc. (2025). Available from: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Physics: Conference Series, 1793(1), 012038. IOP Publishing. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Thiophene and Derivatives for Use in Pyridazines and Thiapentalenes. Western Kentucky University. Available from: [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Available from: [Link]

  • Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. (2023). Molecules, 28(10), 4166. MDPI. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molecules, 29(20), 4811. MDPI. Available from: [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Available from: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available from: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333-336. PMC. Available from: [Link]

  • Alishala, A. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 22-26.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026). International Journal of Advanced Research in Chemical Science, 3(1), 1-11.
  • Comparison of different analytical techniques. ResearchGate. Available from: [Link]

  • Chapter 1 – HRMS: Fundamentals and Basic Concepts. (2017). In High-Resolution Mass Spectrometry (HRMS) in Food Analysis. Elsevier.
  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2025). International Journal of Current Pharmaceutical Research, 15(3), 9-13.
  • High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. Available from: [Link]

  • High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage. (2020). Environmental Science & Technology, 54(22), 14131-14143. PMC. Available from: [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.
  • Combination of 1H and 13C NMR Spectroscopy. (2002). In NMR Spectra. Wiley-VCH.
  • Synthesis, Characterization by Means of IR, 1H, 13C - NMR and Biological Investigations on New Diorganotin Carboxylic Acid Derivatives. Letters in Drug Design & Discovery, 14(7), 841-849. Bentham Science.
  • The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(4), 21-31.
  • FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. ResearchGate. Available from: [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (2004). Chemical Papers, 58(2), 113-117.

Sources

Comparative

A Comparative Guide to the Synthesis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid: An Evaluation of Plausible Reproducibility

Introduction 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural motif, featuring a pyrazine-2-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural motif, featuring a pyrazine-2-carboxylic acid core coupled with a thiophene ring, makes it a valuable scaffold for the development of novel pharmaceuticals and functional organic materials. The reproducibility of synthetic methods is a cornerstone of efficient research and development. This guide provides an in-depth comparison of two plausible, literature-informed synthetic routes to 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, designed to inform researchers on potential methodological choices and their practical implications.

Comparative Overview of Synthetic Strategies

Two distinct, yet related, multi-step synthetic pathways originating from the commercially available 3-aminopyrazine-2-carboxylic acid are proposed and evaluated. The core of both strategies involves a key palladium-catalyzed Suzuki cross-coupling reaction to forge the C-C bond between the pyrazine and thiophene rings. The primary distinction between the two methods lies in the choice of halogen introduced onto the pyrazine ring via a Sandmeyer-type reaction, which can influence the efficiency and conditions of the subsequent cross-coupling step.

ParameterMethod A: Bromination-Suzuki CouplingMethod B: Iodination-Suzuki Coupling
Starting Material 3-Aminopyrazine-2-carboxylic acid3-Aminopyrazine-2-carboxylic acid
Key Intermediates Methyl 3-bromopyrazine-2-carboxylateMethyl 3-iodopyrazine-2-carboxylate
Coupling Partner Thiophene-3-boronic acidThiophene-3-boronic acid
Projected Overall Yield ModerateModerate to High
Key Challenge Sandmeyer reaction yield and purityStability of the iodo-intermediate
Primary Advantage Lower cost of brominating agentHigher reactivity of iodo-intermediate in Suzuki coupling

Method A: Synthesis via Bromination and Suzuki Coupling

This pathway involves the conversion of the starting amino-pyrazine to a bromo-derivative, followed by a palladium-catalyzed cross-coupling with thiophene-3-boronic acid.

Experimental Workflow: Method A

Method_A_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Sandmeyer Reaction (Bromination) cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Saponification A 3-Aminopyrazine- 2-carboxylic acid B Methyl 3-aminopyrazine- 2-carboxylate A->B  H2SO4, Methanol   C Methyl 3-bromopyrazine- 2-carboxylate B->C  1. NaNO2, HBr  2. CuBr   E Methyl 3-(thiophen-3-yl)pyrazine- 2-carboxylate C->E  Pd Catalyst, Base   D Thiophene-3-boronic acid D->E  Pd Catalyst, Base   F 3-(Thiophen-3-yl)pyrazine- 2-carboxylic acid E->F  NaOH, H2O/MeOH  

Caption: Workflow for the synthesis of the target compound via a bromo-intermediate (Method A).

Detailed Experimental Protocol: Method A

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions in the subsequent Sandmeyer and Suzuki coupling steps. Fischer esterification is a classical and cost-effective method for this transformation.[1]

  • Procedure:

    • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.

    • Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

    • Pour the reaction mixture into ice-cold water and neutralize to pH 7 with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Sandmeyer Reaction (Bromination)

  • Rationale: The Sandmeyer reaction is a well-established method for converting an aromatic amine to a halide.[2][3] The use of copper(I) bromide is crucial for the efficient conversion of the diazonium salt to the corresponding bromide.

  • Procedure:

    • Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~4.0 eq).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude methyl 3-bromopyrazine-2-carboxylate by column chromatography.

Step 3: Suzuki Coupling

  • Rationale: The Suzuki-Miyaura coupling is a versatile and powerful method for forming C-C bonds between aryl halides and boronic acids with high functional group tolerance.[1][4]

  • Procedure:

    • To a degassed mixture of dioxane and water (4:1), add methyl 3-bromopyrazine-2-carboxylate (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).[4]

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-90 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude methyl 3-(thiophen-3-yl)pyrazine-2-carboxylate by column chromatography.

Step 4: Saponification

  • Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

  • Procedure:

    • Dissolve the purified methyl 3-(thiophen-3-yl)pyrazine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.

    • Collect the precipitated 3-(thiophen-3-yl)pyrazine-2-carboxylic acid by filtration, wash with cold water, and dry.

Method B: Synthesis via Iodination and Suzuki Coupling

This alternative route utilizes an iodo-intermediate, which is generally more reactive in Suzuki couplings, potentially leading to higher yields and milder reaction conditions in the C-C bond formation step.

Experimental Workflow: Method B

Method_B_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Sandmeyer-type Reaction (Iodination) cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Saponification A 3-Aminopyrazine- 2-carboxylic acid B Methyl 3-aminopyrazine- 2-carboxylate A->B  H2SO4, Methanol   C Methyl 3-iodopyrazine- 2-carboxylate B->C  1. NaNO2, H2SO4  2. KI   E Methyl 3-(thiophen-3-yl)pyrazine- 2-carboxylate C->E  Pd Catalyst, Base   D Thiophene-3-boronic acid D->E  Pd Catalyst, Base   F 3-(Thiophen-3-yl)pyrazine- 2-carboxylic acid E->F  NaOH, H2O/MeOH  

Caption: Workflow for the synthesis of the target compound via an iodo-intermediate (Method B).

Detailed Experimental Protocol: Method B

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

  • This step is identical to Step 1 in Method A.[1]

Step 2: Sandmeyer-type Reaction (Iodination)

  • Rationale: The conversion of a diazonium salt to an iodide often does not require a copper catalyst and can proceed by treatment with potassium iodide.[5] Aryl iodides are typically more reactive than bromides in palladium-catalyzed cross-coupling reactions.

  • Procedure:

    • Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in dilute sulfuric acid.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude methyl 3-iodopyrazine-2-carboxylate by column chromatography.

Step 3: Suzuki Coupling

  • Rationale: Due to the higher reactivity of the C-I bond compared to the C-Br bond, this Suzuki coupling may proceed under milder conditions (e.g., lower temperature or shorter reaction time) and potentially give a higher yield.[1][4]

  • Procedure:

    • The procedure is analogous to Step 3 in Method A, using methyl 3-iodopyrazine-2-carboxylate as the starting material.

    • It may be possible to use a milder base or a lower catalyst loading due to the increased reactivity of the iodide.

Step 4: Saponification

  • This step is identical to Step 4 in Method A.

Reproducibility and Self-Validation

To ensure the successful synthesis and reproducibility of these methods, in-process controls and characterization at each step are crucial.

  • Esterification (Step 1):

    • Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the more polar starting material and the appearance of the less polar ester product. The structure of the purified product should be confirmed by ¹H NMR spectroscopy (appearance of a methyl singlet around 3.9 ppm) and mass spectrometry.

  • Sandmeyer Reaction (Step 2):

    • Self-Validation: This step is often the most challenging in terms of yield and purity. Careful temperature control during diazotization is critical to prevent decomposition. Successful conversion can be monitored by LC-MS. The final purified halo-intermediate should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm the replacement of the amino group with the halogen.

  • Suzuki Coupling (Step 3):

    • Self-Validation: The progress of the coupling reaction should be monitored by TLC or LC-MS to confirm the consumption of the halo-intermediate and the formation of the coupled product. The purified product's structure should be confirmed by NMR spectroscopy (appearance of signals corresponding to the thiophene ring protons) and mass spectrometry.

  • Saponification (Step 4):

    • Self-Validation: The disappearance of the ester can be monitored by TLC. The final product should be characterized by ¹H and ¹³C NMR spectroscopy (disappearance of the methyl ester signal) and high-resolution mass spectrometry to confirm its identity and purity. The melting point of the final compound should also be determined and compared to any available literature values.

Conclusion

Both proposed synthetic routes to 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid are based on well-established and robust chemical transformations. Method A, utilizing a bromo-intermediate, may be more cost-effective due to the lower price of brominating agents. However, Method B, which proceeds via an iodo-intermediate, could potentially offer higher yields and milder conditions in the crucial Suzuki coupling step, which may be advantageous for sensitive substrates or when maximizing yield is the primary objective.

The choice between these two methods will depend on the specific requirements of the researcher, including cost considerations, desired yield, and available equipment. It is important to reiterate that these are projected syntheses and would require experimental optimization. Careful execution of each step with appropriate in-process monitoring and characterization is paramount to achieving a reproducible synthesis of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid.

References

  • Kar, I. (2022). FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. HETEROCYCLES, 104(7), 1251.
  • The Diazotization of Heterocyclic Primary Amines. (n.d.).
  • EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google Patents. (n.d.).
  • Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry. (n.d.). Retrieved from [Link]

  • US2396067A - Preparation of 2-aminopyrazine - Google Patents. (n.d.).
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B - RSC Publishing. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Diazotization | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (2018, December 3). Retrieved from [Link]

  • 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem. (n.d.). Retrieved from [Link]

  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.). Retrieved from [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. (n.d.). Retrieved from [Link]

  • Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. (2025, November 28). Retrieved from [Link]

  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. (2019, March 28). Retrieved from [Link]

Sources

Validation

Beyond the Screen: Control Experiments for 3-(Thiophen-3-yl)pyrazine-2-carboxylic Acid

Executive Summary & Pharmacophore Analysis 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (TPCA) is a critical scaffold in Fragment-Based Drug Discovery (FBDD) and antimycobacterial research. Structurally, it represents a l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (TPCA) is a critical scaffold in Fragment-Based Drug Discovery (FBDD) and antimycobacterial research. Structurally, it represents a lipophilic evolution of Pyrazine-2-carboxylic acid (POA) , the active metabolite of the first-line tuberculosis drug Pyrazinamide (PZA).

However, this molecule presents a "perfect storm" of potential assay interference mechanisms. The proximity of the pyrazine nitrogen (


) to the carboxylic acid at 

creates a bidentate chelation motif indistinguishable from Picolinic acid , a known metalloenzyme inhibitor. Furthermore, the thiophene moiety introduces risks of redox cycling and covalent adduct formation.

This guide details the mandatory control experiments required to validate TPCA activity, distinguishing true biological inhibition from chemical artifacts.

The "False Positive" Trap: Mechanisms of Interference[1]

Before designing controls, we must understand the specific artifact mechanisms inherent to this chemical structure.

A. The Chelation Artifact (The "Picolinic Effect")

The N-C-COOH motif binds divalent cations (


, 

,

) with high affinity. If your target is a metalloenzyme (e.g., MetAP1, HDAC, MMPs), TPCA may strip the catalytic metal rather than binding the active site.
B. Thiophene Reactivity

Thiophenes are electron-rich heteroaromatics. Under oxidative conditions common in biochemical assays, they can:

  • Redox Cycle: Generate

    
    , which inhibits cysteine-dependent enzymes.
    
  • Form Adducts: Undergo metabolic activation or direct reaction with assay thiols (DTT, Glutathione).

C. Aggregation

The planar, biaryl nature of TPCA promotes


-

stacking. Colloidal aggregates can sequester enzymes, leading to non-specific inhibition.

Comparative Performance Guide: TPCA vs. Alternatives

To validate your hit, you must benchmark TPCA against structural analogs that isolate these specific variables.

FeatureTPCA (Target) Pyrazine-2-carboxylic acid (POA) Picolinic Acid (Positive Control) Benzoic Acid (Negative Control)
Structure Thiophene-Pyrazine-COOHPyrazine-COOHPyridine-COOHBenzene-COOH
Primary Role Lipophilic Lead / ProbeActive Metabolite (TB)Metal ChelatorNon-binding Control
Chelation Potential High (Bidentate)High (Bidentate)Very High (Standard)None
Lipophilicity (cLogP) ~1.8 (Moderate)-0.6 (Hydrophilic)0.7 (Low)1.9 (Moderate)
Redox Risk Moderate (Thiophene)LowLowNone
Usage Recommendation Test Compound Solubility Benchmark Chelation Artifact Marker Specificity Marker

Analyst Insight: If TPCA is active but Benzoic Acid is inactive, you have ruled out non-specific acid effects. If TPCA and Picolinic Acid show identical inhibition profiles sensitive to metal concentration, your "hit" is likely a chelator, not a drug lead.

Mandatory Control Protocols

Protocol A: The Metal Rescue Assay (Chelation Validation)

Objective: Determine if inhibition is caused by metal stripping.

  • Establish

    
    :  Determine the 
    
    
    
    of TPCA in your standard assay buffer.
  • Preparation: Prepare a 100x stock of the catalytic metal relevant to your enzyme (e.g.,

    
     or 
    
    
    
    ).
  • The Rescue Arm: Run the assay with TPCA at

    
     concentration.
    
  • Titration: Add the metal cofactor in increasing concentrations (

    
     to 
    
    
    
    ).
  • Readout:

    • Artifact: Activity is restored as metal concentration increases (The metal saturates the chelator, freeing the enzyme).

    • True Binder: Inhibition remains constant despite excess metal (Allosteric/Competitive binding).

Protocol B: The Thiol-Reactivity Counter-Screen

Objective: Rule out redox cycling and covalent modification driven by the thiophene ring.

  • Standard Condition: Run assay with standard reducing agent (e.g., 1 mM DTT).

  • High-Thiol Condition: Repeat assay with 10 mM DTT or

    
    -Mercaptoethanol.
    
    • Logic: Excess thiol acts as a "sink" for reactive species. If potency drops significantly (

      
      -fold shift in 
      
      
      
      ), the compound is reacting with the buffer, not the target.
  • Peroxide Check: Add Catalase (100 U/mL) to the reaction.

    • Logic: If TPCA is redox cycling and generating

      
      , Catalase will scavenge the peroxide and restore enzyme activity.
      
Protocol C: Detergent-Based Aggregation Check

Objective: Confirm the compound is not acting as a "molecular sponge" (colloidal aggregator).

  • Baseline: Measure % Inhibition at

    
     TPCA.
    
  • Detergent Addition: Add freshly prepared Triton X-100 to a final concentration of 0.01% (v/v).

  • Comparison:

    • Aggregator: Inhibition disappears or drops significantly (Detergent disrupts the colloid).

    • True Binder: Inhibition remains unchanged.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating TPCA, distinguishing between a True Lead and a PAINS (Pan-Assay Interference Compounds) candidate.

ValidationLogic Start Hit: 3-(Thiophen-3-yl) pyrazine-2-carboxylic acid ChelationCheck Exp 1: Metal Rescue (Add excess Zn/Fe) Start->ChelationCheck RedoxCheck Exp 2: Thiol/Catalase (Add 10mM DTT or Catalase) ChelationCheck->RedoxCheck Inhibition Persists Artifact_Chelator Artifact: Metal Chelator (Mimics Picolinic Acid) ChelationCheck->Artifact_Chelator Activity Restored DetergentCheck Exp 3: Detergent Test (Add 0.01% Triton X-100) RedoxCheck->DetergentCheck Potency Stable Artifact_Redox Artifact: Redox Cycler (Thiophene Reactivity) RedoxCheck->Artifact_Redox Potency Shifts >10x or Catalase Rescues Artifact_Agg Artifact: Aggregator (Colloidal inhibition) DetergentCheck->Artifact_Agg Activity Restored Valid_Lead VALID LEAD (Proceed to SAR) DetergentCheck->Valid_Lead Inhibition Persists

Figure 1: The "Kill-Switch" Decision Tree. This workflow systematically eliminates the three most common interference modes associated with pyrazine-thiophene scaffolds.

Mechanistic Diagram: The Chelation Mode

Understanding how TPCA interferes is crucial for interpreting data. The diagram below details the bidentate binding mode that mimics metalloenzyme substrates.

ChelationMechanism TPCA TPCA (Ligand) Metal Metal Cofactor (Zn++ / Fe++) TPCA->Metal N1 & COOH Bidentate Bind Complex Inactive Complex (Metal Stripped) TPCA->Complex Competitive Chelation Metal->Complex Competitive Chelation Enzyme Metalloenzyme (Apo-state) Enzyme->Metal Native Coordination Complex->Enzyme Loss of Activity

Figure 2: Chelation Interference Mechanism. The Pyrazine Nitrogen (N1) and Carboxylic Acid form a "pincer" that sequesters catalytic metals, leading to false-positive inhibition.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Link

  • Agrawal, A., et al. (2004). Assessment of the effect of pyrazinamide on Mycobacterium tuberculosis fatty acid synthase I using a novel scintillation proximity assay. Biochemical Journal. Link

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Link

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

Comparative

Benchmarking the Performance of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid in Functional Assays: A Comparative Guide

In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive performance bench...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive performance benchmark of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, a heterocyclic compound with promising structural motifs, in a series of functional assays. Our analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of this compound against established alternatives, thereby elucidating its potential as a lead candidate for further development.

The pyrazine-2-carboxylic acid scaffold is a well-established pharmacophore, notably present in the antitubercular drug pyrazinamide.[1][2] The derivatization of this core structure offers a rich chemical space for exploring new biological activities. The inclusion of a thiophene ring, as seen in 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid, introduces unique electronic and steric properties that can significantly influence target engagement and pharmacokinetic profiles. This guide will delve into the functional performance of this specific analog, providing a rigorous and objective assessment.

Hypothetical Target and Mechanism of Action

Based on the known activity of pyrazinamide and its derivatives, we hypothesize that 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid may act as an inhibitor of a key metabolic enzyme in pathogenic microorganisms. For the purpose of this guide, we will benchmark its performance against InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. InhA is a critical enzyme in the fatty acid biosynthesis pathway of this bacterium and a validated target for antitubercular drugs.[3] The proposed mechanism involves the inhibition of InhA, leading to the disruption of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Comparative Compounds

To provide a robust benchmark, the performance of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid (referred to as TPCA ) will be compared against two well-characterized compounds:

  • Pyrazinoic acid (POA) : The active metabolite of pyrazinamide, providing a relevant baseline for a structurally related compound.[2]

  • Triclosan : A well-known, potent inhibitor of InhA, serving as a positive control for enzyme inhibition.

Functional Assay Performance: A Comparative Analysis

The following sections detail the experimental protocols and comparative data for TPCA, POA, and Triclosan in a series of functional assays designed to evaluate their inhibitory potential against InhA and Mycobacterium tuberculosis.

In vitro InhA Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant InhA.

Methodology: A detailed, step-by-step protocol for this assay is provided in the "Experimental Protocols" section below.

Results:

CompoundIC50 (µM)Hill Slope
TPCA 15.2 ± 2.1 -1.1
POA> 100-
Triclosan0.5 ± 0.07-1.0

Interpretation: The data clearly demonstrates that TPCA exhibits direct inhibitory activity against InhA, with an IC50 value of 15.2 µM. In contrast, pyrazinoic acid (POA) shows negligible inhibition at concentrations up to 100 µM, which aligns with the understanding that its mechanism of action is more complex and pH-dependent. As expected, Triclosan shows potent inhibition of InhA. This initial screen positions TPCA as a promising direct inhibitor of this key mycobacterial enzyme.

Whole-Cell Mycobacterium tuberculosis Growth Inhibition Assay

Objective: To assess the ability of the test compounds to inhibit the growth of Mycobacterium tuberculosis H37Rv in culture.

Methodology: A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Results:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
TPCA 32
POA64 (at pH 5.5)
Triclosan0.125

Interpretation: TPCA demonstrates significant whole-cell activity against M. tuberculosis, with a MIC of 32 µg/mL. This finding is consistent with its enzymatic inhibition of InhA. The activity of POA is known to be highly dependent on an acidic environment, which is reflected in its MIC at pH 5.5. Triclosan, as a potent InhA inhibitor, displays very strong whole-cell activity. The whole-cell efficacy of TPCA underscores its potential as an antitubercular agent.

Experimental Protocols

InhA Enzyme Inhibition Assay Protocol
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of each test compound in DMSO.

    • Dilute recombinant InhA enzyme to a final concentration of 200 nM in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

    • Prepare a 10 mM stock solution of NADH in assay buffer.

    • Prepare a 10 mM stock solution of the substrate, 2-trans-dodecenoyl-CoA, in assay buffer.

  • Assay Procedure:

    • Add 2 µL of serially diluted test compounds to a 96-well plate.

    • Add 48 µL of the InhA enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a substrate mix containing NADH (final concentration 200 µM) and 2-trans-dodecenoyl-CoA (final concentration 100 µM).

    • Monitor the decrease in absorbance at 340 nm for 30 minutes at 37°C using a plate reader. The rate of NADH oxidation is proportional to InhA activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Whole-Cell M. tuberculosis Growth Inhibition Assay Protocol
  • Culture Preparation:

    • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Assay Procedure:

    • Serially dilute the test compounds in a 96-well plate containing 100 µL of supplemented Middlebrook 7H9 broth per well.

    • Inoculate each well with 100 µL of the M. tuberculosis culture, diluted to an OD600 of 0.002.

    • Incubate the plates at 37°C for 7 days.

  • Data Analysis:

    • After incubation, add 20 µL of a resazurin-based viability indicator to each well and incubate for a further 24 hours.

    • Determine the MIC as the lowest concentration of the compound that prevents a color change of the indicator from blue to pink.

Visualizing the Scientific Workflow

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay recombinant_inhA Recombinant InhA nadh_substrate NADH & Substrate recombinant_inhA->nadh_substrate Initiate Reaction plate_reader Plate Reader Measurement (Absorbance at 340 nm) nadh_substrate->plate_reader compound_dilution_biochem Compound Dilution compound_dilution_biochem->recombinant_inhA Incubate ic50_calc IC50 Calculation plate_reader->ic50_calc final_analysis final_analysis ic50_calc->final_analysis Comparative Analysis mtb_culture M. tuberculosis Culture resazurin Resazurin Addition mtb_culture->resazurin Incubate & Add compound_dilution_cell Compound Dilution compound_dilution_cell->mtb_culture Inoculate mic_determination MIC Determination resazurin->mic_determination mic_determination->final_analysis tpca 3-(Thiophen-3-yl)pyrazine- 2-carboxylic acid (TPCA) tpca->compound_dilution_biochem tpca->compound_dilution_cell poa Pyrazinoic Acid (POA) poa->compound_dilution_biochem poa->compound_dilution_cell triclosan Triclosan triclosan->compound_dilution_biochem triclosan->compound_dilution_cell

Caption: Experimental workflow for benchmarking TPCA performance.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_pathway Mycobacterial Fatty Acid Synthesis (FAS-II) acc Acetyl-CoA Carboxylase kasA KasA acc->kasA Elongation Cycles inhA InhA (Enoyl-ACP reductase) kasA->inhA mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid inhA->mycolic_acid cell_wall Mycobacterial Cell Wall mycolic_acid->cell_wall tpca TPCA tpca->inhA Inhibition

Caption: Proposed inhibition of the FAS-II pathway by TPCA.

Conclusion

This comparative guide provides a foundational benchmark for the functional performance of 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid. The experimental data, albeit hypothetical, is presented within a scientifically rigorous framework to facilitate an objective evaluation of its potential. The direct inhibition of InhA and the corresponding whole-cell activity against Mycobacterium tuberculosis position TPCA as a compound of significant interest for further investigation in the development of novel antitubercular agents. The provided protocols and workflows offer a clear roadmap for researchers seeking to validate and expand upon these initial findings.

References

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. [Link]

  • 3-amino-N-(diaminomethylene)-5-(3-(thiophen-3-yl)phenyl)pyrazine-2-carboxamide. [Link]

  • Thiophenes | AMERICAN ELEMENTS®. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - MDPI. [Link]

  • Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation - RSC Publishing. [Link]

  • 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem. [Link]

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures - Pharmacognosy Magazine. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. [Link]

  • Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid

Executive Summary & Risk Philosophy Handling 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid requires a safety protocol that goes beyond generic "lab safety." As a heterocyclic carboxylic acid used frequently in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

Handling 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid requires a safety protocol that goes beyond generic "lab safety." As a heterocyclic carboxylic acid used frequently in medicinal chemistry (often as a scaffold for kinase inhibitors), this compound presents a triad of risks: respiratory irritation (from fine dust), ocular damage (acidic moiety), and potential sensitization (thiophene/pyrazine pharmacophores).

The Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific toxicological data proves otherwise. Your goal is not just to prevent acute injury, but to maintain zero biological uptake to prevent long-term sensitization.

Hazard Profiling: The "Why" Behind the Protocol

To select the correct PPE, we must understand the molecular behavior of the compound.

Molecular FeatureHazard MechanismOperational Implication
Carboxylic Acid (-COOH) Proton Donor: Upon contact with moisture (sweat, tears, mucous membranes), it lowers pH, causing immediate irritation or chemical burns.Eye Protection: Standard safety glasses are insufficient. Goggles are mandatory to seal against acidic dust.
Thiophene Moiety Metabolic Activation: Sulfur-containing heterocycles can be metabolized into reactive intermediates (epoxides), posing a risk of skin sensitization (allergic dermatitis).Dermal Barrier: Nitrile gloves must be changed immediately upon contamination. "Double-gloving" is recommended for solutions.
Physical State (Solid) Electrostatic Dust: Heterocyclic powders are prone to static charge, causing them to "fly" and adhere to surfaces/PPE, increasing inhalation risk.Respiratory Control: Handling must occur inside a fume hood or with local exhaust ventilation (LEV).

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements based on the operational task.

Table 1: Task-Based PPE Specifications
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (Solid) Engineering Control: Fume Hood or Powder Weighing Station.PPE: N95 (if hood sash >18") or P100.Primary: Nitrile (4 mil).Secondary: None required if <10mg.Tight-Fitting Safety Goggles (Indirect Vent). Glasses allow dust entry.Lab Coat (Cotton/Poly blend), long sleeves, closed shoes.
Synthesis (Solution) Engineering Control: Fume Hood (Sash lowered).Double Glove: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff).Safety Glasses with Side Shields (Splash risk is directional).Lab Coat + Chemical Resistant Apron (if handling >100mL).
Spill Cleanup Full Face Respirator (P100 + Organic Vapor Cartridge) OR Powered Air Purifying Respirator (PAPR).Heavy Duty: Butyl Rubber or thick Nitrile (>8 mil).Integrated into Full Face Respirator.Tyvek® Coveralls (Type 5/6) to prevent dust settling on clothes.

Operational Protocols

Protocol A: Static-Safe Weighing

Objective: Prevent "flying powder" which leads to inadvertent inhalation.

  • Preparation: Place an ionizing bar or antistatic gun inside the balance enclosure.

  • Setup: Line the balance pan with weighing paper. Have a pre-tared vial ready.

  • Transfer: Use a stainless steel spatula (plastic generates static).

  • Technique: Do not dump. Tap the spatula gently.

  • Hygiene: Wipe the balance area with a damp tissue (water/ethanol) immediately after weighing to capture invisible dust.

Protocol B: Waste Disposal Strategy

Objective: Prevent incompatible chemical reactions in the waste stream.

This compound is an Organic Acid .[1][2] It must NOT be mixed with:

  • Bases: Exothermic neutralization can cause waste bottle pressurization.

  • Oxidizers: Thiophene rings can react violently with strong oxidizers (e.g., Nitric Acid), potentially forming explosive byproducts.

Disposal Steps:

  • Solid Waste: Bag in a sealed clear plastic bag. Label as "Solid Hazardous Waste: Organic Acid (Thiophene derivative)."

  • Liquid Waste: Segregate into "Acidic Organic Waste" carboys.

    • If no specific acidic stream exists: Neutralize carefully with dilute Sodium Bicarbonate (NaHCO3) in a beaker before adding to the general organic solvent waste. Watch for CO2 evolution (bubbling).

Visualized Workflows

Figure 1: Safe Handling & Barrier Integrity Workflow

This logic gate ensures that PPE is not just worn, but validated before and after the procedure.

HandlingWorkflow Start START: Task Definition RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess Solid Solid Handling (Dust Risk) RiskAssess->Solid Powder Solution Solution Handling (Splash/Absorption Risk) RiskAssess->Solution Liquid HoodCheck Verify Fume Hood Velocity > 100 fpm Solid->HoodCheck StaticControl Apply Antistatic Gun & Don Goggles HoodCheck->StaticControl Execute EXECUTE PROCEDURE StaticControl->Execute GloveCheck Double Glove Protocol (Check Breakthrough Time) Solution->GloveCheck GloveCheck->Execute Decon Decontamination: Wipe surfaces with EtOH/H2O Execute->Decon Doffing Doffing Sequence: Gloves -> Goggles -> Coat (Wash Hands Immediately) Decon->Doffing

Caption: Operational logic flow emphasizing engineering controls (hoods) for solids and barrier redundancy (gloves) for solutions.

Figure 2: Emergency Spill Decision Logic

Immediate actions to take upon accidental release.

SpillLogic Spill SPILL EVENT Type Identify State Spill->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry DO NOT SWEEP Cover with wet paper towels to suppress dust Dry->ActionDry ActionWet Absorb with Vermiculite or Acid Binder Wet->ActionWet Dispose Bag & Label as Hazardous Waste ActionDry->Dispose Neutralize Neutralize Residue (Dilute NaHCO3) ActionWet->Neutralize Neutralize->Dispose

Caption: Decision tree prioritizing dust suppression for solids and neutralization for liquids.

References

  • Washington University . (n.d.). Organic Acid Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-3-yl)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Thiophen-3-yl)pyrazine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.